Product packaging for Octreotide hydrochloride(Cat. No.:CAS No. 1607842-55-6)

Octreotide hydrochloride

Cat. No.: B609710
CAS No.: 1607842-55-6
M. Wt: 1092.2 g/mol
InChI Key: PPJMKGDKFBCNIY-LODIGNQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octreotide hydrochloride is a synthetic octapeptide that mimics the natural hormone somatostatin pharmacologically, but with a prolonged duration of action . It is a valuable tool for scientific research due to its potent inhibitory effects on a range of endocrine and neuroendocrine processes. As a somatostatin analog, Octreotide exhibits high binding affinity for somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5) . Its mechanism of action involves binding to G-protein coupled somatostatin receptors, which leads to the inhibition of adenylate cyclase, a reduction in intracellular cAMP levels, and the blockade of calcium channels . This receptor activation results in the suppression of the secretion of various hormones, including growth hormone (GH), glucagon, insulin, thyroid-stimulating hormone (TSH), and gastroenteropancreatic peptides like gastrin and vasoactive intestinal peptide (VIP) . In a research context, this compound is primarily used to study the mechanisms of neuroendocrine tumors (NETs), acromegaly, and endocrine secretion . Its applications extend to investigations in carcinoid syndrome, VIPomas, and other conditions involving hormone hypersecretion . Researchers also utilize its properties to study the control of secretory diarrhea and gastrointestinal fistulas . This product is provided for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H68Cl2N10O10S2 B609710 Octreotide hydrochloride CAS No. 1607842-55-6

Properties

CAS No.

1607842-55-6

Molecular Formula

C49H68Cl2N10O10S2

Molecular Weight

1092.2 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;dihydrochloride

InChI

InChI=1S/C49H66N10O10S2.2ClH/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;;/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1

InChI Key

PPJMKGDKFBCNIY-LODIGNQBSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.Cl.Cl

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Octreotide hydrochloride;  Octreotide hydrochloride, (-)-;  Octreotide HCl; 

Origin of Product

United States

Advanced Chemical Synthesis and Bioprocess Engineering of Octreotide Hydrochloride

Peptide Synthesis Methodologies for Octreotide (B344500) Hydrochloride and Analogs

The synthesis of Octreotide can be broadly categorized into solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (LPPS), and hybrid approaches that combine elements of both. epo.orggoogle.com

Solid-Phase Peptide Synthesis (SPPS) Techniques and Innovations

Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of Octreotide, allowing for the stepwise assembly of amino acids on an insoluble polymer support. mdpi.com This method simplifies the purification process by allowing easy removal of excess reagents and by-products through washing. mdpi.com The two primary strategies employed in SPPS are the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) protection strategies. ub.edu

The Fmoc/tBu strategy is widely used, where the N-terminal Fmoc group is temporary and removed after each amino acid addition, while the tBu groups protecting the side chains are permanent and cleaved at the end of the synthesis. ub.edu A common resin used in this process is the 2-chlorotrityl chloride (2-CTC) resin. google.comnewdrugapprovals.org The synthesis begins by attaching the C-terminal amino alcohol, Threoninol, to the resin. google.comgoogleapis.com Subsequent Fmoc-protected amino acids are then sequentially coupled to the growing peptide chain. google.comnewdrugapprovals.org The efficiency of each coupling step is crucial and can be monitored by tests like the Kaiser Ninhydrin test. google.comnewdrugapprovals.org

Innovations in SPPS for Octreotide synthesis focus on improving yield, purity, and efficiency. One novel approach involves using p-carboxybenzaldehyde to anchor Fmoc-threoninol to the solid-phase resin, which has demonstrated high yields of 74% to 78% for Octreotide. nih.gov This method allows for the direct incorporation of various conjugates to the resin-bound peptide. ntu.edu.tw Another innovation is the use of a non-crosslinked soluble polystyrene support, which has been shown to enhance on-support cyclization efficiency and reduce waste. researchgate.netresearchgate.net

Table 1: Comparison of SPPS Strategies for Octreotide Synthesis

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Temporary N-α Protection Fmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Side-Chain Protection tBu (tert-Butyl) basedBzl (Benzyl) based
Cleavage from Resin Mildly acidic conditions (e.g., TFA)Strong acids (e.g., HF)
Common Resin 2-Chlorotrityl chloride resinNot specified in provided context

This table provides a simplified comparison based on general principles of SPPS as described in the search results.

Solution-Phase Peptide Synthesis Approaches and Scale-Up Research

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative to SPPS and is particularly suitable for large-scale production due to its cost-effectiveness. google.comgoogle.com This method involves the condensation of peptide fragments in solution. newdrugapprovals.org

A notable strategy in LPPS for Octreotide is the (4+2)+2 fragment condensation approach, which has been reported to achieve a yield of 56.4% and is easily scalable. researchgate.netresearcher.life Another approach involves a 3+3=6+2 strategy, where two tripeptide segments are coupled to form a hexapeptide, which is then condensed with a dipeptide. google.com However, this method can be prone to racemization. google.com An improved process utilizes the condensation of a hexapeptide acid with a dipeptide alcohol to produce the protected octapeptide alcohol. google.com

LPPS can be more time-consuming and challenging in terms of purification compared to SPPS, as it requires the isolation and purification of intermediates at each step. google.com However, the development of new strategies and the use of optimized reaction conditions are addressing these limitations, making LPPS a viable option for the commercial production of Octreotide. google.com

Hybrid Synthesis Strategies for Complex Octreotide Analogs

Hybrid synthesis strategies combine the advantages of both SPPS and LPPS to create a more efficient and cost-effective process for producing Octreotide and its analogs. newdrugapprovals.orggoogle.com This approach typically involves synthesizing peptide fragments using SPPS, which is efficient for shorter sequences, and then condensing these fragments in the liquid phase. google.com This method leverages the speed and ease of purification of SPPS for fragment preparation while utilizing the cost-effectiveness of LPPS for the final coupling steps. google.com

The synthesis can involve the condensation of two or three peptide blocks, where at least one is synthesized via SPPS. newdrugapprovals.orggoogle.com This allows for the production of the target peptide in a more controlled and economical manner, especially for complex analogs. newdrugapprovals.org For instance, a protected heptapeptide (B1575542) can be synthesized on a solid support, cleaved, and then coupled with the final amino acid in solution. googleapis.com

Disulfide Bond Formation and Cyclization Chemistry

A critical step in the synthesis of Octreotide is the formation of the intramolecular disulfide bond between the two cysteine residues, which creates the cyclic structure of the peptide. epo.orggoogleapis.com This cyclization can be performed either while the peptide is still attached to the solid-phase resin (on-resin cyclization) or after it has been cleaved from the resin (solution-phase cyclization). researchgate.netresearchgate.net

Several oxidizing agents can be used to facilitate this reaction. Iodine is a common reagent for both on-resin and solution-phase cyclization. epo.orgresearchgate.net In some methods, iodine treatment simultaneously removes the S-acetamidomethyl (Acm) protecting groups from the cysteine residues and forms the disulfide bond. researchgate.net However, excess iodine needs to be quenched to prevent side reactions. researchgate.net The use of persulfate as an additive in iodine-mediated oxidative cyclization on a solid support has been shown to be highly efficient, completing the reaction in 15 minutes and eliminating side products. researchgate.net

Other methods for disulfide bond formation include:

Air oxidation: This method is carried out in a dilute solution but can be time-consuming, sometimes taking up to 48 hours. epo.orggoogleapis.com

Charcoal: This has been used as a catalyst for oxidation after the peptide is cleaved from the resin. epo.orggoogleapis.com

Thallium trifluoroacetate (B77799) [Tl(Tfa)3]: This reagent can be used for on-resin disulfide bond formation. nih.gov

Ammonium (B1175870) acetate (B1210297) buffer: Using this buffer as the oxidation medium with a controlled pH of 7.5-8.5 provides mild conditions, reduces side reactions, and results in high purity and yield. google.com

Hydrogen peroxide: This can be used for cyclization in solution. googleapis.com

Dimethyl sulfoxide (B87167) (DMSO): Can be used for oxidation, though it may require specific conditions. newdrugapprovals.org

The choice of cyclization strategy and oxidizing agent depends on various factors, including the specific protecting groups used and the desired scale of the synthesis. On-resin cyclization can be advantageous as it can simplify the final purification process. researchgate.net

Advanced Purification Techniques in Octreotide Research Synthesis

Following synthesis and cyclization, the crude Octreotide must be purified to remove impurities such as diastereomers, deletion sequences, and by-products from the cyclization reaction. google.comnewdrugapprovals.org The primary method for purifying Octreotide is preparative reversed-phase high-performance liquid chromatography (RP-HPLC). newdrugapprovals.orgntu.edu.tw

The purification process typically involves a C18 column and a gradient elution system. newdrugapprovals.orgntu.edu.tw The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with an acidic modifier such as acetic acid or trifluoroacetic acid (TFA). newdrugapprovals.orgntu.edu.tw For example, a linear gradient of 20-60% methanol in 0.2% acetic acid in water has been used. newdrugapprovals.org Another method employs 0.4% acetic acid in water and methanol as the mobile phase. newdrugapprovals.org

The efficiency of preparative RP-HPLC can be influenced by several factors, including the resolution between the desired product and impurities, the properties of the stationary phase (e.g., particle and pore size), and the mobile phase composition. pharmtech.com For large-scale purification, optimizing these parameters is crucial to achieve high purity and yield. google.com After purification, the final product is often obtained as a white powder after lyophilization. ntu.edu.tw

Biotechnological Production and Optimization Research for Somatostatin (B550006) Analogs

While chemical synthesis is the established method for producing Octreotide, research into biotechnological production methods for somatostatin analogs is ongoing. These methods, which involve the use of recombinant DNA technology, offer the potential for more sustainable and scalable production of peptides.

Recombinant Expression System Exploration for Analog Production

While solid-phase peptide synthesis (SPPS) has traditionally been a dominant method for producing peptides like octreotide, recombinant DNA technology offers a potentially more cost-effective and environmentally friendly alternative for large-scale production, particularly for peptides composed of natural amino acids. nih.govrsc.orgencyclopedia.pub The exploration of various recombinant expression systems is a key area of research for producing octreotide and its analogs.

The primary challenge in producing octreotide via recombinant methods is its small size and the presence of non-proteinogenic amino acids and a C-terminal alcohol (threoninol) in some analogs, which are not directly encoded by the genetic code. rsc.org To overcome this, research has focused on expressing octreotide as part of a larger fusion protein. This strategy enhances the stability of the small peptide within the host cell and simplifies purification. google.com

Commonly explored host organisms for recombinant protein production include bacteria, such as Escherichia coli, and yeast, such as Pichia pastoris and Saccharomyces cerevisiae. mdpi.comfuturefields.io

Escherichia coli : E. coli is a widely used host due to its rapid growth, well-understood genetics, and high expression levels. futurefields.io Studies have demonstrated the expression of octreotide analogs as fusion proteins in E. coli. researchgate.netnih.gov For instance, a chimeric protein comprising an octreotide analog and interleukin-2 (B1167480) (IL-2) was successfully expressed in E. coli inclusion bodies. researchgate.netnih.gov The fusion protein strategy aids in overcoming the rapid degradation of small peptides by intracellular proteases.

Pichia pastoris : This methylotrophic yeast is another attractive expression host, known for its ability to secrete high levels of properly folded proteins and perform eukaryotic post-translational modifications. abyntek.comniscpr.res.in Its capacity for high-density fermentation makes it suitable for industrial-scale production. nih.gov The strong and tightly regulated alcohol oxidase 1 (AOX1) promoter is often used to drive high-level expression of heterologous proteins in P. pastoris. abyntek.comnih.gov While direct expression of octreotide is challenging, the system's ability to secrete proteins simplifies initial purification steps. researchgate.net

Saccharomyces cerevisiae : Commonly known as baker's yeast, S. cerevisiae is a well-established eukaryotic expression system. fda.gov It is capable of performing post-translational modifications, which can be advantageous for producing complex peptides. futurefields.io Research into optimizing S. cerevisiae strains for the production of specific compounds, such as fatty acids, highlights its potential as a customizable cellular factory. nih.gov

Table 1: Comparison of Recombinant Expression Systems for Peptide Analog Production

Host System Advantages Disadvantages Relevant Research Findings

| Escherichia coli | - Rapid growth

  • High expression levels
  • Well-characterized genetics futurefields.io | - Lacks complex post-translational modifications
  • Can form inclusion bodies futurefields.io | Successful expression of an octreotide-interleukin-2 fusion protein. researchgate.netnih.gov | | Pichia pastoris | - High cell density fermentation
  • Capable of secretion and post-translational modifications abyntek.com | - Methanol induction can be a safety concern | Used for high-yield production of various recombinant proteins. nih.govresearchgate.net | | Saccharomyces cerevisiae | - Well-established for industrial fermentation
  • GRAS (Generally Recognized as Safe) status fda.gov | - Potentially lower expression levels than P. pastoris | Engineered for enhanced production of specific metabolites. nih.gov |
  • The production of octreotide analogs through recombinant means often involves expressing a precursor molecule that is then chemically or enzymatically modified to yield the final active peptide. This hybrid approach combines the scalability of fermentation with the precision of chemical synthesis.

    Fermentation and Downstream Processing Innovations for Peptide Synthesis

    The efficient production of octreotide hydrochloride, whether through fully synthetic or recombinant routes, relies heavily on innovations in fermentation (for recombinant methods) and downstream processing. The goal is to maximize yield and purity while minimizing costs and environmental impact. researchgate.net

    Fermentation Innovations:

    For recombinant production, optimizing the fermentation process is crucial. This involves several key aspects:

    High-Density Cell Culture: Achieving high cell densities in the fermenter is essential for maximizing the volumetric productivity of the recombinant peptide. This is a notable advantage of systems like Pichia pastoris. nih.gov

    Media Optimization: The composition of the fermentation medium is tailored to support high cell growth and efficient protein expression. For yeast systems, this typically involves simple and inexpensive media. abyntek.com

    Downstream Processing Innovations:

    The purification of octreotide and its analogs typically involves multiple chromatographic steps to achieve the high purity required for pharmaceutical applications (>98.0%). abeomics.com

    Chromatography Techniques: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of peptide purification, separating the target peptide from closely related impurities. nih.gov The use of shallow gradients in RP-LC has been shown to be effective in purifying peptide mixtures. nih.gov

    Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This continuous chromatography technique has been successfully applied to the purification of other peptides and offers the potential for increased yield and reduced solvent consumption compared to traditional batch chromatography. nih.gov

    Purification from Inclusion Bodies: When expressed in E. coli, octreotide fusion proteins often accumulate in insoluble inclusion bodies. researchgate.netnih.gov This necessitates an initial solubilization step using denaturing agents, followed by a refolding process to obtain the correctly folded, active protein. The refolded protein is then subjected to further purification by chromatography. researchgate.netnih.gov

    Filtration: Various filtration techniques, including microfiltration and ultrafiltration, are employed throughout the downstream process to clarify the feed, concentrate the product, and exchange buffers between purification steps. biomanufacturing.org

    Table 2: Key Downstream Processing Steps for Octreotide

    Processing Step Purpose Key Innovations and Considerations
    Initial Recovery Separation of cells/solid support from the crude product For recombinant methods, this involves cell lysis or separation of secreted product. For SPPS, it's cleavage from the resin.
    Capture Initial purification and concentration of the target peptide Ion-exchange or reversed-phase chromatography are often used.
    Intermediate Purification Removal of bulk impurities Further chromatographic steps, potentially using different separation principles (orthogonal methods). biomanufacturing.org
    Polishing Final removal of trace impurities and aggregates High-resolution RP-HPLC is critical to achieve final purity specifications. nih.govabeomics.com
    Salt Exchange/Lyophilization Conversion to the final salt form (hydrochloride) and production of a stable powder Preparative chromatography can be used for salt exchange, followed by lyophilization. google.com

    The integration of advanced expression systems with innovative fermentation and purification strategies is paramount to the efficient and scalable production of this compound. While chemical synthesis remains a viable and flexible method, particularly for complex analogs, the continued development of bioprocess engineering offers a promising path towards more sustainable and cost-effective manufacturing of this important therapeutic peptide. rsc.org

    Molecular and Cellular Pharmacology of Octreotide Hydrochloride in Experimental Systems

    Somatostatin (B550006) Receptor Binding Kinetics and Ligand Affinity Profiling

    The therapeutic and diagnostic applications of octreotide (B344500) are fundamentally linked to its specific binding characteristics to the family of five somatostatin receptor subtypes (SSTR1-5).

    Octreotide demonstrates marked selectivity for certain somatostatin receptor subtypes. In vitro binding assays have consistently shown that octreotide binds with high affinity to SSTR2. nih.govoup.comoup.com Its affinity for SSTR5 is also significant, though generally lower than for SSTR2. nih.govcore.ac.ukarvojournals.org In contrast, octreotide exhibits low affinity for SSTR3 and has little to no binding affinity for SSTR1 and SSTR4. nih.govcore.ac.ukresearchgate.net This binding profile is crucial as the expression of SSTR2 in tumors is often correlated with a positive clinical response to octreotide treatment. nih.gov

    The binding affinities of octreotide for the different SSTR subtypes have been quantified in various studies. For instance, some reports indicate that octreotide has a nanomolar affinity for SSTR2, with a selectivity that is 10-fold and 100-fold higher than for SSTR5 and SSTR3, respectively. arvojournals.org The five SSTR subtypes are classified into two families based on structural and pharmacological properties: the SRIF1 family (SSTR2, SSTR3, and SSTR5) and the SRIF2 family (SSTR1 and SSTR4). elifesciences.org Octreotide, along with other analogs like lanreotide (B11836), generally shows higher affinities for the SRIF1 family receptors. elifesciences.org

    Table 1: Binding Affinity of Octreotide for Somatostatin Receptor Subtypes

    Receptor SubtypeBinding AffinityReference
    SSTR1No/Very Low nih.govcore.ac.ukresearchgate.net
    SSTR2High nih.govoup.comoup.com
    SSTR3Low/Moderate nih.govcore.ac.ukresearchgate.net
    SSTR4No/Very Low nih.govcore.ac.ukresearchgate.net
    SSTR5High/Moderate nih.govcore.ac.ukarvojournals.org

    The interaction of octreotide with its receptors involves a dynamic process of complex formation and dissociation. Studies in cell lines expressing SSTR2 have shown that octreotide induces receptor internalization upon binding. acs.orgnih.gov This process is a key step in the cellular response to the ligand. The rate of internalization and subsequent receptor trafficking can be influenced by the specific agonist. For instance, octreotide has been observed to induce a more sustained internalization of SSTR2 compared to the natural ligand somatostatin-14 (SST-14). nih.gov

    In competitive binding assays using cell lines such as AR42J, which have high expression of SSTR2, unlabeled octreotide effectively competes with radiolabeled SSTR ligands, demonstrating specific and saturable binding. aacrjournals.org The equilibrium dissociation constant (Kd) for a derivative of octreotide was found to be in the nanomolar range (5.98 ± 0.96 nmol/L) in SSTR2-positive cells, indicating a high binding affinity. acs.org The process of ligand-induced receptor endocytosis is often mediated by β-arrestins. Octreotide has been shown to induce sustained interactions between SSTR2A and β-arrestins, which contrasts with the transient interactions induced by SST-14. nih.gov This difference in dissociation dynamics may contribute to the prolonged signaling effects of octreotide.

    Quantitative Receptor Subtype Selectivity (SSTr1-5) in In Vitro Assays

    Post-Receptor Signaling Transduction Pathways in Cell Culture Models

    Upon binding to its cognate receptors, octreotide initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects.

    Somatostatin receptors, including those targeted by octreotide, belong to the superfamily of G-protein coupled receptors (GPCRs). core.ac.ukphysiology.orgnih.gov The binding of octreotide to SSTR2 and SSTR5 primarily activates inhibitory G-proteins (Gαi/o). pnas.orgresearchgate.netnih.gov This activation leads to the dissociation of the Gα subunit from the βγ subunits, both of which can then modulate the activity of various downstream effector molecules. nih.gov

    The signaling pathways initiated by octreotide are complex and can vary depending on the cell type and the specific SSTR subtypes expressed. The primary and most well-characterized downstream effect of SSTR activation is the inhibition of adenylyl cyclase. oaepublish.com However, octreotide can also influence other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the modulation of mitogen-activated protein kinase (MAPK) pathways. nih.govoaepublish.com

    A cardinal mechanism of action for octreotide is the inhibition of adenylyl cyclase activity following the activation of Gαi. oaepublish.com This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). oup.comoup.com This inhibitory effect on cAMP accumulation has been demonstrated in various experimental cell systems, including pituitary corticotroph cells and human carcinoid-derived BON-1 cells. oup.comoup.com In forskolin-stimulated cells, octreotide can dose-dependently inhibit intracellular cAMP accumulation. oup.comoup.com The reduction in cAMP levels is a key mechanism through which octreotide exerts its inhibitory effects on hormone secretion and cell proliferation.

    Beyond the inhibition of adenylyl cyclase, octreotide has been shown to modulate a variety of other intracellular signaling pathways in different cell lines.

    Akt/PKB Pathway: The Akt/protein kinase B (PKB) pathway is a critical regulator of cell survival and proliferation. Some studies suggest that the activation of activating transcription factor 6 (ATF6), a component of the unfolded protein response, can lead to the phosphorylation and activation of Akt. nih.govoncotarget.comfrontiersin.org

    NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. The effect of octreotide on the NF-κB pathway appears to be cell-type dependent. In orbital fibroblasts from patients with thyroid-associated ophthalmopathy, octreotide has been shown to reduce the activity of the NF-κB pathway. semanticscholar.org In some contexts, the ATF6 branch of the unfolded protein response has been implicated in activating NF-κB through Akt phosphorylation. oncotarget.comfrontiersin.org In hepatocellular carcinoma cell lines, octreotide has been observed to limit the TNFα-induced activation of the p65 subunit of NF-κB. mdpi.com

    PKC Pathway: While less extensively characterized in the context of octreotide signaling, protein kinase C (PKC) is a known downstream effector of GPCRs and can be involved in various cellular processes.

    ATF6 Pathway: Activating transcription factor 6 (ATF6) is a sensor of endoplasmic reticulum (ER) stress. Recent studies have suggested a role for ATF6 in mediating some of the effects of octreotide. In endothelial cells, octreotide treatment has been associated with the upregulation of downstream targets of ATF6, such as BiP and Grp94. mdpi.comnih.gov This suggests that octreotide may engage the ATF6 pathway to enhance endothelial barrier function. mdpi.comnih.gov

    Modulation of Adenylyl Cyclase and cAMP Accumulation in Experimental Cells

    Somatostatin Receptor Internalization and Trafficking Dynamics in Cell Biology Research

    The binding of octreotide hydrochloride to somatostatin receptors (SSTRs), particularly the SSTR2 subtype, initiates a cascade of intracellular events, including receptor internalization and trafficking. This process is crucial for regulating receptor signaling and responsiveness.

    Upon agonist binding, such as with octreotide, SSTR2 undergoes rapid internalization. nih.gov This process is dependent on G protein-coupled receptor kinases (GRKs) and β-arrestin. nih.govoup.com Studies using HEK293 cells transfected with SSTR2 have shown that octreotide induces the formation of stable complexes between the receptor and β-arrestin-2, facilitating their co-internalization into the same endocytic vesicles. nih.gov This contrasts with other somatostatin analogs like pasireotide (B1678482), which forms unstable complexes with β-arrestin that dissociate at the plasma membrane, leading to rapid recycling of the receptor. nih.gov

    Confocal fluorescence microscopy in HEK293 cells expressing eGFP-tagged SSTR2 has visually confirmed this internalization process. Following treatment with octreotide, a clear shift from plasma membrane localization to a more diffuse, punctate intracellular pattern is observed, indicative of receptor translocation into vesicles. nih.govfrontiersin.org This ligand-dependent internalization is a hallmark of functional SSTR2. frontiersin.org

    The trafficking pathway of internalized SSTR2 after octreotide stimulation involves movement to the Golgi apparatus before recycling back to the plasma membrane. nih.gov However, the rate of recycling can be influenced by the specific agonist. In the case of octreotide, the stable association with β-arrestin can lead to prolonged retention of the receptor in endosomes, contrasting with the rapid recycling observed with the natural ligand somatostatin-14 (SST-14), which is degraded by endothelin-converting enzyme 1 (ECE-1). researchgate.net

    Interestingly, not all SSTR subtypes internalize with the same efficiency upon agonist binding. SSTR2, SSTR3, and SSTR5 show a much higher degree of internalization compared to SSTR1 and SSTR4. snmjournals.orgjneurosci.org Octreotide is a potent inducer of internalization for SSTR2 and SSTR3, but less so for SSTR5. nih.gov In vivo studies in animal models have corroborated these in vitro findings, demonstrating that octreotide administration can induce almost complete internalization of SSTR2 in tumors. nih.gov

    The dynamics of SSTR2 internalization and trafficking induced by octreotide are summarized in the table below, based on findings from various cell biology research models.

    Parameter Observation with this compound Cell/System Used Citation
    Internalization Mechanism Induces rapid, β-arrestin-dependent internalization of SSTR2.HEK293 cells, Enteric neurons nih.govnih.govresearchgate.net
    SSTR2/β-arrestin Complex Forms stable complexes, leading to co-internalization into endocytic vesicles.HEK293 cells nih.gov
    Receptor Trafficking Internalized receptors are trafficked to the Golgi; recycling is slower compared to endogenous SST-14 due to stable β-arrestin interaction.Enteric neurons, AtT-20 cells nih.govresearchgate.net
    Subtype Specificity Potently induces internalization of SSTR2 and SSTR3; less potent for SSTR5.HEK293 cells nih.gov
    In Vivo Confirmation Induces almost complete internalization of SSTR2 in animal tumor models.Animal tumor models nih.gov

    Agonist and Antagonist Functional Characterization in Preclinical Models

    This compound is primarily characterized as a potent agonist for somatostatin receptors, with a high affinity for SSTR2 and SSTR5, and a lower affinity for SSTR3. mdpi.comnih.gov It has no significant binding affinity for SSTR1 and SSTR4. nih.govresearchgate.net Its agonist activity is central to its pharmacological effects observed in preclinical models, which include the inhibition of hormone secretion and tumor growth.

    In various preclinical cancer models, octreotide has demonstrated significant antiproliferative effects. For instance, in nude mice bearing ZR-75-1 human breast tumors, which are somatostatin receptor-positive, octreotide treatment led to a significant inhibition of tumor growth. nih.govnih.gov After five weeks, the mean tumor volume in treated animals was 48% of that in the control group. nih.govnih.gov Similarly, in a rat model of 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors, continuous administration of octreotide resulted in an approximately 50% reduction in the number of tumors. nih.govnih.gov The growth of MiaPaCa pancreatic tumors in nude mice was also significantly inhibited by octreotide. nih.govnih.gov

    The antiproliferative action of octreotide is believed to be directly related to the presence of somatostatin receptors on tumor cells. karger.com However, the response can be variable. In some studies using BON and NCI-H727 neuroendocrine tumor cell lines, octreotide showed little to no direct growth inhibitory activity in vitro. bioscientifica.com This suggests that the antiproliferative effects observed in vivo may also be mediated by indirect mechanisms, such as the inhibition of growth factors.

    While octreotide is a well-established agonist, its interaction with antagonists has also been characterized in preclinical studies. Specific SSTR2 antagonists, such as CYN 154806, have been shown to block the effects of octreotide. arvojournals.org In a mouse model of oxygen-induced retinopathy, the ameliorating effects of octreotide on retinal neovascularization were absent in SSTR2-knockout mice, confirming that these effects are mediated through SSTR2 activation. arvojournals.org Furthermore, newly developed SSTR2 antagonists have been shown to prevent the SSTR2 internalization induced by octreotide agonists in immunofluorescence-based assays, without initiating internalization themselves. nih.gov

    The functional characterization of octreotide as an agonist in various preclinical models is detailed in the table below.

    Preclinical Model Effect of this compound Key Findings Citation
    ZR-75-1 Human Breast Tumors (Nude Mice) Inhibition of tumor growthMean tumor volume was 48% of controls after 5 weeks. 71% of these tumors were SSTR-positive. nih.govnih.gov
    DMBA-Induced Mammary Tumors (Rats) Reduction in tumor incidenceApproximately 50% reduction in the number of tumors after 6 weeks of continuous administration. nih.govnih.gov
    MiaPaCa Pancreatic Tumors (Nude Mice) Inhibition of tumor growthSignificant inhibition of tumor growth observed from week 2 of treatment. nih.govnih.gov
    MDA-MB-468 Human Breast Tumors (Nude Mice) Inhibition of tumor growthMean tumor burden reduced to 58-63% of controls over a four-week period. karger.com
    Oxygen-Induced Retinopathy (Mouse Model) Inhibition of retinal neovascularizationEffect is mediated by SSTR2, as it was absent in SSTR2-knockout mice and blocked by an SSTR2 antagonist. arvojournals.org
    CA-20948 Pancreatic Tumors (Rat Liver) No significant inhibition of tumor growthOctreotide treatment alone did not significantly decrease tumor growth in this model. snmjournals.org

    Pharmacological and Biological Activity in Preclinical Animal Models and in Vitro Systems

    Preclinical Pharmacokinetic Research in Animal Models

    Absorption and Distribution Studies in Rodent Models

    Preclinical studies in rodent models have been instrumental in characterizing the absorption and distribution profile of octreotide (B344500) hydrochloride. Following subcutaneous injection in rats, octreotide is rapidly and completely absorbed, with peak plasma concentrations achieved within 30 minutes. bccancer.bc.ca In contrast, intragastric administration in rats results in extremely low bioavailability, estimated at less than 0.5%. nih.govnih.gov Despite this low systemic absorption, oral administration leads to specific distribution to the gastric mucosa. nih.govnih.gov

    Studies in mice have explored novel oral delivery systems to enhance absorption. When delivered orally by gavage in male Swiss Webster mice using an alkylsaccharide transmucosal absorption enhancing agent, octreotide acetate (B1210297) demonstrated significantly improved uptake, a longer serum half-life (52.1 minutes vs. 1.3 minutes for subcutaneous injection), and a four-fold increase in relative bioavailability compared to subcutaneous administration. researchgate.net

    In rat studies involving intra-jejunal administration of an oral suspension, a dose-related increase in plasma octreotide levels was observed, with the maximum concentration (Tmax) occurring in less than 30 minutes. tandfonline.com The volume of distribution in animal models has been reported to be 0.4 L/kg. bccancer.bc.ca

    Pharmacokinetic parameters of octreotide following intragastric administration in rats at different doses are summarized below. nih.gov

    Parameter15 mg/kg30 mg/kg60 mg/kg
    Cmax (ng/mL) 43.4 ± 10.9176.7 ± 63.6257.3 ± 88.6
    t1/2 (h) 1.85 ± 0.441.73 ± 0.481.58 ± 0.47
    AUC0-∞ (ng·h/mL) 68.5 ± 26.3189.4 ± 59.7342.5 ± 164.7
    Cmax: Maximum plasma concentration; t1/2: Elimination half-life; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
    Data is presented as mean ± standard deviation.

    Metabolism and Excretion Pathways in Experimental Animals

    In experimental animals, the metabolism of octreotide appears to be limited. Studies indicate that about 30-40% of the compound undergoes extraction in the liver. bccancer.bc.ca The primary route of elimination consists of biliary and urinary excretion of the unchanged drug, suggesting that hepatic metabolism is not extensive. hres.ca Following subcutaneous administration in animals, a biphasic elimination from plasma is observed, with an initial disposition half-life of 0.3 to 0.4 hours and a terminal elimination half-life ranging from 1.2 to 3.2 hours. hres.ca Animal studies have also shown that octreotide is excreted in breast milk. hres.ca In rats, after administration of a radiolabeled octreotide analogue ([99mTc]Demotide), the compound cleared rapidly via the kidneys. iiarjournals.org

    Tissue-Specific Distribution and Receptor Targeting in Animal Studies

    The tissue distribution of octreotide is closely linked to the expression of somatostatin (B550006) receptors (SSTRs), particularly SSTR2. nih.govnih.gov In vivo studies in normal BALB/c mice using radiolabelled octreotide ([111In-DTPA-d-Phe1]octreotide) revealed high specific uptake in the thymus and pituitary gland. nih.gov Specific uptake was also noted in the stomach, adrenal glands, and pancreas. nih.gov Autoradiography confirmed the presence of high-affinity octreotide binding sites in the cortex of the thymus and the anterior part of the pituitary. nih.gov

    Studies in rats have shown that after both intravenous and intragastric administration, octreotide specifically distributes to the gastric mucosa, which is attributed to the high expression of SSTR2 in the rat stomach. nih.govnih.gov The concentration of octreotide in the gastric mucosal layer was found to be significantly higher than in the musculature layer. nih.gov In sst2 knockout mice, the uptake of radiolabeled octreotide in SSTR-positive organs like the pituitary, adrenals, pancreas, and thymus was markedly reduced, confirming the crucial role of SSTR2 in determining the tissue distribution of the compound. snmjournals.org

    In tumor-bearing animal models, octreotide demonstrates effective targeting of SSTR-expressing tumors. In Lewis rats bearing CA20948 tumors, which express sst2, a technetium-99m labeled octreotide analogue ([99mTc]Demotide) effectively localized in the tumor implants. iiarjournals.org Similarly, in mice with human medulloblastoma xenografts, radioiodinated octreotide analogues showed high, receptor-specific uptake in the tumors. aacrjournals.org

    The following table summarizes the biodistribution of [111In-DTPA-d-Phe1]octreotide in wild-type mice 24 hours post-injection. snmjournals.org

    OrganUptake (% Injected Dose/gram of tissue)
    Pituitary 1.2 ± 0.2
    Adrenals 0.26 ± 0.03
    Pancreas 0.18 ± 0.03
    Thymus 0.30 ± 0.05
    Data is presented as mean ± standard deviation.

    Preclinical Pharmacodynamic Characterization in Animal Models

    Growth Hormone and Insulin-Like Growth Factor-1 (IGF-1) Secretion Modulation in Animal Models

    Octreotide has demonstrated potent inhibitory effects on the secretion of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) in various animal models. In rats and rhesus monkeys, octreotide inhibits both basal and stimulated GH secretion with greater potency than natural somatostatin. hres.ca

    In a study using Wistar-Furth female rats implanted with GH-secreting (GC) tumor cells, a constant infusion of octreotide for three weeks resulted in GH, IGF-1, and insulin (B600854) levels that were not significantly different from those of sham-implanted animals. nih.gov This indicates a powerful antisecretory property of the compound. nih.gov Another study in growing male rats compared the effects of a single intravenous bolus of a GHRH antagonist with a subcutaneous infusion of octreotide. Both treatments reduced GH peaks and IGF-1 production, though the GHRH antagonist showed a greater effect. oup.com

    Oral administration of a novel small molecule sst2 agonist, CRN00808, in rats dose-dependently inhibited GHRH-stimulated GH secretion with a maximum suppression equivalent to that of octreotide. crinetics.com In repeat-dosing studies in rats, continuous octreotide infusion led to a transient suppression of circulating IGF-1 levels. crinetics.com Similarly, studies in normal adult rats and dogs showed that a GH receptor antagonist, ALXN2420, in combination with octreotide, could effectively reduce circulating IGF-1 levels. oup.com

    Antiproliferative Effects in Cell Lines and Xenograft Models

    Octreotide exhibits antiproliferative effects both directly, by acting on tumor cells, and indirectly, by inhibiting growth factors and angiogenesis. These effects have been observed in a variety of in vitro cell lines and in vivo xenograft models.

    In vitro, octreotide has been shown to inhibit thymidine (B127349) incorporation in GH-secreting (GC) rat pituitary tumor cells, indicating a direct antiproliferative action. nih.gov In human colon cancer cell lines such as SW480, HT29, and Caco2, octreotide inhibited growth through cytostatic effects, including G1 cell-cycle arrest, and by targeting the Wnt–β-catenin signaling pathway. dovepress.com In human hepatocellular carcinoma (HCC) cell lines (SMMC-7721 and HepG2), octreotide selectively induced apoptosis. dovepress.com The antiproliferative effects in some cell lines are mediated by protein-tyrosine phosphatases. dovepress.com However, some studies have reported limited or no direct antiproliferative effects of octreotide in certain neuroendocrine tumor (NET) cell lines, such as BON-1 and NCI-H727, at concentrations typically achieved in clinical practice. bioscientifica.comnih.gov

    In vivo, octreotide has demonstrated significant antitumor activity in xenograft models. In nude mice with HCC xenografts, octreotide administration significantly reduced tumor weights, inhibited growth, and decreased the incidence of lung metastases, leading to prolonged survival. oaepublish.com In a rat model with implanted GC tumor cells, octreotide treatment reduced tumor weight by 80%. nih.gov The antiproliferative effect in vivo is also attributed to anti-angiogenic mechanisms, such as the inhibition of proliferating endothelial cells that overexpress SSTR2 and SSTR5, and the suppression of vascular-endothelial growth factor (VEGF). nih.gov In a neuroendocrine tumor model using AR42J-bearing mice, an increase in octreotide-mediated SSTR occupancy correlated with a decrease in the tumor proliferation rate. aacrjournals.org

    The following table summarizes the in vitro effects of octreotide on different cell lines.

    Cell LineCancer TypeObserved EffectMechanism
    GC cells Rat Pituitary TumorInhibition of thymidine incorporation (-57%)Direct antiproliferative
    SW480 Human Colon CancerGrowth inhibition, G1 cell-cycle arrestTargeting Wnt–β-catenin pathway
    HT29, Caco2 Human Colon CancerAntiproliferative effectsMediated by protein-tyrosine phosphatases
    SMMC-7721, HepG2 Human Hepatocellular CarcinomaSelective apoptosisSSTR3-dependent signaling may be involved
    SGC-7901 Human Gastric AdenocarcinomaInhibition of proliferation, reduced invasionSuppression of telomerase and Akt kinase activity
    AR42J Rat Pancreatic Acinar CarcinomaDecreased S-phase cell numberSSTR-mediated inhibition of proliferation

    Antisecretory Actions in Experimental Animal Systems

    Octreotide hydrochloride, a synthetic analogue of the natural hormone somatostatin, exhibits potent and prolonged antisecretory effects across various experimental animal models. tga.gov.au Its mechanism of action involves the inhibition of a wide range of gastro-entero-pancreatic (GEP) peptides, including gastrin, vasoactive intestinal peptide (VIP), insulin, glucagon, secretin, motilin, and pancreatic polypeptide. tga.gov.au This inhibitory action subsequently leads to a reduction in secretions within the gastrointestinal tract and pancreas.

    In a study involving rabbits with induced intestinal secretion, octreotide demonstrated a dose-dependent inhibition of fluid accumulation in both the small intestine and colon caused by cholera toxin and deoxycholic acid. nih.gov This antisecretory effect was observed with both intramuscular and oral administration of octreotide. nih.gov Notably, while octreotide effectively inhibited secretion, it did not alter the elevated levels of cyclic AMP, suggesting its mechanism of action targets processes downstream of cyclic AMP formation. nih.gov

    Further preclinical evidence highlights octreotide's ability to mitigate intestinal damage caused by radiation and chemotherapy. karger.com In animal models, octreotide administration has been shown to reduce acute and delayed mucosal changes in the irradiated small bowel by improving ischemia, and lessening mucosal atrophy, intestinal wall thickening, and fibrosis. karger.com

    Studies in rats have also demonstrated the antisecretory activity of octreotide on the pancreas. In experimentally induced pancreatitis in adult rats, octreotide treatment led to a significant decrease in serum levels of pancreatic enzymes such as amylase and lipase (B570770). saspublishers.com Similarly, in a canine model of acute pancreatitis, octreotide was shown to decrease serum amylase levels. saspublishers.com

    The antisecretory effects of octreotide are not limited to the gastrointestinal system. In animal models of hepatic ischemic reperfusion injuries, octreotide treatment significantly lowered the levels of pro-inflammatory cytokines TNF-α and IL-1β. saspublishers.com Furthermore, in rats subjected to chronic mild stress, which induced gastric ulcers, octreotide administration alleviated these lesions, possibly through its antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov

    The following table summarizes key findings from preclinical studies on the antisecretory actions of octreotide:

    Animal ModelConditionKey Findings
    RabbitsCholera toxin & deoxycholic acid-induced intestinal secretionDose-dependent inhibition of small intestinal and colonic fluid secretion. nih.gov
    RatsExperimentally induced pancreatitisSignificant reduction in serum amylase and lipase levels. saspublishers.com
    CaninesAcute pancreatitisDecrease in serum amylase levels. saspublishers.com
    RabbitsHepatic ischemic reperfusion injurySignificant reduction in TNF-α and IL-1β levels. saspublishers.com
    RatsChronic mild stress-induced gastric ulcersAlleviation of gastric lesions. nih.gov

    Angiogenesis Modulation in In Vitro and In Vivo Preclinical Studies

    This compound has demonstrated significant anti-angiogenic properties in both laboratory (in vitro) and animal (in vivo) preclinical research. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

    In Vitro Studies:

    In laboratory settings, octreotide has been shown to directly inhibit the proliferation and activity of cells involved in angiogenesis.

    Endothelial and Smooth Muscle Cells: At a concentration of 10⁻⁸ mol/L, octreotide inhibited the proliferation of endothelial and smooth muscle cells on fibronectin by 32.6%. nih.gov

    Aortic Ring Assay: In a fibrin (B1330869) gel model, octreotide reduced the sprouting of cells from the adventitia of aortic rings by 33.2%. nih.gov

    Human Umbilical Vein Endothelial Cells (HUV-EC-C): A 10⁻⁹ mol/L concentration of octreotide reduced the uptake of ³H-thymidine by HUV-EC-C cells by 37%, indicating an inhibition of cell proliferation. nih.gov

    Placental Vessels: In an in vitro angiogenesis assay using human placental fragments, octreotide at a concentration of 10 µg/ml resulted in a 61% inhibition of microvessel outgrowth. nih.gov At 100 µg/ml, only occasional capillary tubes formed, demonstrating a dose-dependent inhibitory effect. nih.gov

    Gastric Cancer Cells: Octreotide has been found to inhibit the migration and invasion of gastric cancer cells in vitro by down-regulating the expression of matrix metalloproteinase-2 (MMP-2) and vascular endothelial growth factor (VEGF). oup.comwjgnet.com

    In Vivo Studies:

    Animal studies have corroborated the anti-angiogenic effects of octreotide observed in vitro.

    Human Rectal Neuroendocrine Carcinoma Xenografts: In nude mice with xenografted human rectal neuroendocrine carcinoma, treatment with octreotide led to a significant decrease in microvessel density in the tumors (264.0 ± 48.2/mm² in treated vs. 341.4 ± 56.6/mm² in untreated). nih.gov This was accompanied by a reduction in plasma levels of VEGF and basic fibroblast growth factor (bFGF). nih.gov

    Pancreatic Cancer Xenografts: In animal models of pancreatic cancer, the somatostatin receptor subtype 2 (SSTR2)-preferring analog, ¹¹¹In-pentetreotide, partially blocked the initiation of the angiogenic response and significantly decreased the growth of new vessels. oup.com

    Mouse Model of Oxygen-Induced Retinopathy: In a model for retinal neovascularization, octreotide reduced the hypoxia-induced increase in VEGF and its receptor, VEGFR-2. arvojournals.org This effect was more pronounced in mice with an overexpression of SSTR2. arvojournals.org

    Gastric Cancer Metastasis: In vivo studies have shown that octreotide can inhibit the metastasis of gastric cancer by decreasing tumor angiogenesis through the downregulation of MMP-2 and VEGF expression. oup.comwjgnet.com

    The following table summarizes the key findings on the modulation of angiogenesis by octreotide in preclinical models:

    Model TypeModel SystemKey Findings
    In VitroHuman Endothelial and Smooth Muscle Cells32.6% inhibition of proliferation at 10⁻⁸ mol/L. nih.gov
    In VitroRat Aortic Rings33.2% reduction in cell sprouting. nih.gov
    In VitroHuman Umbilical Vein Endothelial Cells (HUV-EC-C)37% reduction in ³H-thymidine uptake at 10⁻⁹ mol/L. nih.gov
    In VitroHuman Placental Fragments61% inhibition of microvessel outgrowth at 10 µg/ml. nih.gov
    In VitroGastric Cancer CellsInhibition of migration and invasion via downregulation of MMP-2 and VEGF. oup.comwjgnet.com
    In VivoHuman Rectal Neuroendocrine Carcinoma XenograftsDecreased microvessel density and reduced plasma VEGF and bFGF. nih.gov
    In VivoPancreatic Cancer XenograftsPartial blockage of angiogenic initiation and decreased neovessel growth. oup.com
    In VivoMouse Model of Oxygen-Induced RetinopathyReduction of hypoxia-induced VEGF and VEGFR-2. arvojournals.org

    This compound in Receptor-Targeted Imaging Research (Non-Human Imaging)

    The overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), on various tumor cells provides a basis for receptor-targeted imaging using radiolabeled octreotide analogues. aacrjournals.orgnih.gov

    Radiopharmaceutical Conjugation Strategies for Preclinical Imaging

    To enable imaging, octreotide and its analogues are conjugated with chelating agents that can stably bind to various radionuclides. These radiolabeled peptides can then be used for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. nih.govsnmjournals.org

    Indium-111 (¹¹¹In): One of the earliest and most widely used methods involves conjugating octreotide with diethylenetriaminepentaacetic acid (DTPA) to chelate ¹¹¹In, creating [¹¹¹In-DTPA]-octreotide (Pentetreotide). wikipedia.orgnih.gov This compound, known commercially as OctreoScan®, has been a standard for scintigraphy of neuroendocrine tumors. aacrjournals.org

    Technetium-99m (⁹⁹mTc): For improved imaging characteristics, octreotide has been conjugated with hydrazinonicotinyl (HYNIC) and labeled with ⁹⁹mTc. researchgate.net Different coligands, such as tricine (B1662993) and ethylenediaminediacetic acid (EDDA), have been used in this system to optimize the biodistribution of the resulting radiopharmaceutical, [⁹⁹mTc-EDDA/HYNIC-TOC]. researchgate.net

    Gallium-68 (B1239309) (⁶⁸Ga), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu): The development of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)-conjugated octreotide analogues, such as DOTA-TOC, DOTA-TATE, and DOTA-NOC, has allowed for stable labeling with a variety of radiometals. aacrjournals.orgsemnim.es ⁶⁸Ga is a positron emitter used for PET imaging, offering higher resolution than SPECT. nih.govsemnim.es ⁹⁰Y and ¹⁷⁷Lu are beta-emitters suitable for targeted radiotherapy. aacrjournals.org

    Copper-64 (⁶⁴Cu): As a positron-emitting radionuclide with a longer half-life than ⁶⁸Ga, ⁶⁴Cu is also an attractive option for PET imaging. itn.pt Octreotide analogues have been conjugated with chelators like 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) for labeling with ⁶⁴Cu. itn.pt

    Fluorine-18 (B77423) (¹⁸F): Given its ideal characteristics for PET imaging, significant effort has been put into developing methods for labeling octreotide with ¹⁸F. snmjournals.org One approach involves conjugating octreotide with a 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelate, which can then be labeled with ¹⁸F in a one-pot, two-step method. snmjournals.org Another strategy uses an alkyltrifluoroborate-octreotate conjugate that can be radiolabeled through a one-step ¹⁸F exchange reaction. snmjournals.orgsnmjournals.org

    The following table outlines various radiopharmaceutical conjugation strategies for preclinical imaging with octreotide analogues:

    RadionuclideChelator/Conjugation StrategyOctreotide AnalogueImaging Modality
    ¹¹¹InDTPAPentetreotideSPECT
    ⁹⁹mTcHYNIC (with EDDA or tricine coligand)HYNIC-TOCSPECT
    ⁶⁸Ga, ⁹⁰Y, ¹⁷⁷LuDOTADOTA-TOC, DOTA-TATE, DOTA-NOCPET (⁶⁸Ga), Therapy (⁹⁰Y, ¹⁷⁷Lu)
    ⁶⁴CuTETATETA-OCPET
    ¹⁸FNOTANOTA-octreotidePET
    ¹⁸FAlkyltrifluoroborateAMBF₃-TATEPET

    Evaluation of Imaging Probes in Animal Models (e.g., SPECT, PET)

    Preclinical evaluation of these radiolabeled octreotide probes in animal models, typically rats or mice bearing SSTR-positive tumors, is crucial to determine their in vivo characteristics before potential clinical use.

    Biodistribution and Tumor Uptake: Animal biodistribution studies have shown high and specific uptake of various radiolabeled octreotide analogues in SSTR-expressing tumors. For instance, [¹¹¹In]-DOTA-NOC-ATE and [¹¹¹In]-DOTA-BOC-ATE demonstrated at least a two-fold higher uptake in AR4-2J tumors in Lewis rats compared to [¹¹¹In-DOTA]-TOC. aacrjournals.orgnih.gov Similarly, [⁹⁹mTc-EDDA/HYNIC-TOC] showed high specific tumor uptake in rats. researchgate.net

    Imaging Performance: Small-animal PET/CT scans have demonstrated the excellent tumor delineation capabilities of these probes. For example, ¹⁸F-labeled NOTA-octreotide showed high preferential accumulation in AR42J tumors in nude mice. snmjournals.org PET imaging with ⁶⁸Ga-labeled octreotide derivatives has consistently shown higher spatial resolution and sensitivity for detecting metastases compared to SPECT with ¹¹¹In-labeled analogues. nih.gov

    Comparison of Probes: Preclinical studies often compare new probes to existing standards. For example, the biodistribution of ⁹⁹mTc-labeled HYNIC peptides was compared to that of [¹¹¹In-DTPA]-octreotide, with the ⁹⁹mTc probe showing higher tumor uptake. researchgate.net In another study, novel ¹¹¹In-labeled analogues showed superior tumor-to-kidney uptake ratios compared to [¹¹¹In-DOTA]-TOC. aacrjournals.orgnih.gov

    Therapeutic Efficacy: Beyond imaging, some preclinical studies evaluate the therapeutic potential of these agents. For instance, an adeno-associated virus phage (AAVP) displaying octreotide and carrying a therapeutic transgene (TNF) was shown to reduce tumor size and improve survival in mice with pancreatic neuroendocrine tumors. pnas.org

    The following table provides a summary of findings from the evaluation of octreotide imaging probes in animal models:

    Animal ModelTumor ModelImaging ProbeKey Findings
    Lewis RatsAR4-2J (pancreatic)[¹¹¹In]-DOTA-NOC-ATE, [¹¹¹In]-DOTA-BOC-ATE>2-fold higher tumor uptake compared to [¹¹¹In-DOTA]-TOC; lower kidney uptake. aacrjournals.orgnih.gov
    RatsSSTR-positive tumors[⁹⁹mTc-EDDA/HYNIC-TOC]High specific tumor uptake, rapid blood clearance, and predominantly renal excretion. researchgate.net
    Nude MiceAR42J (pancreatic)¹⁸F-IMP466 (NOTA-octreotide)Excellent tumor delineation and high preferential accumulation in the tumor. snmjournals.org
    MicePancreatic Neuroendocrine TumorOct-AAVP-TNFLowered tumor metabolism and insulin secretion, reduced tumor size, and improved survival. pnas.org
    MiceAR42J (pancreatic)¹⁸F-AMBF₃-TATEHigh tumor uptake (10.11% ± 1.67% injected dose/g) with low background activity. snmjournals.orgsnmjournals.org

    Advanced Analytical and Bioanalytical Methodologies for Octreotide Hydrochloride Research

    Chromatographic Techniques for Purity, Quantification, and Stability Assessment in Research.mdpi.comfda.govnih.govresearchgate.net

    Chromatographic methods are the cornerstone of octreotide (B344500) hydrochloride analysis, providing high-resolution separation for various research applications.

    High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).mdpi.comfda.govnih.govresearchgate.net

    HPLC and its advanced version, UHPLC, are extensively utilized for the analysis of octreotide and its related compounds. researchgate.net These techniques offer the precision and sensitivity required for purity assessment, quantification, and stability studies.

    Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for separating octreotide from its impurities. ijsart.com A typical RP-HPLC method might utilize a C8 or C18 column with a mobile phase consisting of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid) and an organic modifier such as acetonitrile. ijsart.com Detection is frequently performed using UV spectrophotometry at a low wavelength, typically around 210-220 nm, where the peptide bond absorbs. ijsart.comresearchgate.netgoogle.com

    UHPLC, with its smaller particle size columns (typically ≤ 2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.netnih.gov These features are particularly beneficial for high-throughput screening and complex sample analysis in research environments.

    Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a valuable technique for the analysis of polar compounds like octreotide. mdpi.com HILIC methods can provide alternative selectivity compared to RP-HPLC and are well-suited for separating octreotide from polar degradation products. mdpi.com One study detailed a HILIC method using a BEH XBridge®-HILIC column with a mobile phase of ammonium (B1175870) bicarbonate and acetonitrile, coupled with fluorescence detection for enhanced sensitivity. mdpi.com

    The stability of octreotide hydrochloride under various stress conditions (e.g., acidic, basic, oxidative) is a critical aspect of research. mdpi.com HPLC and UHPLC methods are indispensable for monitoring the degradation of the parent compound and the formation of degradation products over time. mdpi.com For instance, forced degradation studies analyzed by HPLC can identify the primary degradation pathways and help in the development of stability-indicating methods. mdpi.compsu.edu

    Table 1: Exemplary HPLC/UHPLC Methods for Octreotide Analysis in Research

    ParameterHPLC Method 1HPLC Method 2UHPLC MethodHILIC Method
    Column Lichrospher RP Select B (125nm* 4 mm, 5 µm) ijsart.comC18 (150* 4.6 mm, 5µm), type MG ijsart.comZORBEX 300SB-C8 (2.1 mm* 150mm, 5µm) ijsart.comBEH XBridge®-HILIC (150.0 × 2.1 mm i.d., 3.5 µm) mdpi.com
    Mobile Phase Acetonitrile-phosphate buffer (pH 7.4, 20 mM, 50:50) ijsart.com1% Trifluoroacetic acid: Acetonitrile (75:25) ijsart.com0.1% TFA WATER: 0.1% TFA Acetonitrile (50:50) ijsart.comAmmonium bicarbonate 8.6 mM (pH 8.1)/acetonitrile 35/65 (v/v) mdpi.com
    Flow Rate 1.0 ml/min ijsart.com1.5ml/min ijsart.com0.25 ml/min ijsart.com0.25 mL min−1 mdpi.com
    Detection UV at 210nm ijsart.comUV at 215nm ijsart.comUV at 210nm ijsart.comFluorescence (Ex: 280 nm, Em: 330 nm) mdpi.com
    Column Temp. Not Specified40°C ijsart.com40°C ijsart.comNot Specified

    Gas Chromatography (GC) for Related Substances (if applicable in research)

    While HPLC is the primary chromatographic technique for a peptide like octreotide, Gas Chromatography (GC) may have limited, specific applications in research, primarily for the analysis of volatile related substances. acs.orglibretexts.org For instance, GC could be used to determine residual solvents from the synthesis process. acs.org Derivatization is often necessary to increase the volatility and thermal stability of non-volatile compounds for GC analysis. libretexts.org Headspace GC is a common technique for analyzing volatile impurities. acs.org

    Mass Spectrometry-Based Characterization and Quantification in Research.mdpi.comnih.govresearchgate.net

    Mass spectrometry (MS) is a powerful tool in this compound research, providing detailed information on molecular weight, structure, and quantity.

    Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS).mdpi.comnih.gov

    The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the analysis of octreotide in complex biological matrices. fda.govnih.govshimadzu.co.kr These techniques are the gold standard for pharmacokinetic studies, enabling the quantification of octreotide in plasma and other biological fluids at very low concentrations (pg/mL levels). shimadzu.co.krlcms.cz

    In a typical LC-MS/MS workflow, octreotide is first separated from matrix components by HPLC or UHPLC. nih.govcelerion.com The eluent is then introduced into the mass spectrometer, where the octreotide molecules are ionized, most commonly by electrospray ionization (ESI). psu.edu The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). psu.edu In tandem MS (MS/MS), a specific precursor ion of octreotide is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides a high degree of specificity and is crucial for accurate quantification in complex samples. celerion.com

    Method development for LC-MS/MS assays involves optimizing sample preparation (e.g., solid-phase extraction), chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity, accuracy, and precision. nih.govshimadzu.co.kr The use of a stable isotope-labeled internal standard is standard practice to correct for matrix effects and variations in instrument response. nih.gov

    Table 2: Key Parameters in LC-MS/MS Research Methods for Octreotide Quantification

    ParameterLC-MS/MS Method 1 shimadzu.co.krLC-MS/MS Method 2 celerion.com
    Sample Preparation µElution solid phase extractionMicro-elution solid phase extraction
    Chromatography UHPLCUPLC
    Ionization Mode ESI PositiveESI Positive
    Lower Limit of Quantitation (LLOQ) 5.0 pg/mL25 pg/mL
    Mass Transitions (m/z) Not specified510.3 → 872.1
    Internal Standard LeuprolideNot specified

    High-Resolution Mass Spectrometry for Metabolite Identification (Preclinical)

    In preclinical research, understanding the metabolic fate of octreotide is crucial. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, plays a pivotal role in the identification and structural elucidation of metabolites. thermofisher.comijpras.com

    HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. ijpras.com This information, combined with fragmentation data obtained from MS/MS experiments, allows for the confident identification of metabolic transformations such as oxidation, deamidation, and cleavage of the peptide backbone. thermofisher.comlcms.cz Advanced data acquisition strategies and processing software further enhance the capabilities of HRMS for comprehensive metabolite profiling. thermofisher.com

    Spectroscopic Methods for Structural Conformation and Purity in Research.researchgate.netpsu.edu

    Spectroscopic techniques provide valuable information about the structural integrity and purity of this compound.

    Spectrophotometric methods are fundamental for basic purity assessments. psu.edu UV-Visible spectroscopy, as mentioned earlier, is routinely used for detection in HPLC. researchgate.net Additionally, specific spectrophotometric assays, such as the Ellman's test, can be used to quantify free sulfhydryl groups, providing an indication of the integrity of the disulfide bond in the cyclic peptide. psu.edu

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of peptides. researchgate.net Quantitative NMR (qNMR) has been developed as a method for the accurate assay of octreotide acetate (B1210297). nih.gov By using an internal standard and optimizing experimental parameters, qNMR can provide a direct and accurate measurement of the compound's concentration without the need for a specific reference standard of the same compound. nih.gov Proton (¹H) NMR spectra can also provide detailed information about the three-dimensional structure and conformation of octreotide in solution.

    Circular Dichroism (CD) spectroscopy is another important technique for studying the secondary structure of peptides like octreotide. The CD spectrum provides information about the proportions of alpha-helix, beta-sheet, and random coil conformations, which is critical for understanding the peptide's biological activity.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution. For octreotide, a cyclic octapeptide, NMR studies have been crucial in understanding its conformational dynamics, which are essential for its biological activity.

    Detailed conformational analysis of octreotide using 1H NMR in dimethyl sulfoxide (B87167) (DMSO-d6) has revealed that the molecule does not exist in a single, rigid conformation. nih.gov Instead, it exists in a dynamic equilibrium between two primary structural families: an antiparallel β-sheet and a partially helical fold. nih.gov Attempts to define the structure with a single average conformation led to significant inconsistencies, including violations of Nuclear Overhauser Effect (NOE) data. nih.gov This highlights the importance of a multi-conformational approach to accurately describe the solution structure of octreotide. nih.gov The equilibrium between these β-sheet and helical structures has also been observed in other solvent systems, suggesting it is an intrinsic property of the molecule. nih.gov

    More recent and comprehensive NMR studies have been conducted in aqueous buffers to mimic physiological conditions more closely. researchgate.net Using advanced 1D and 2D homo- and heteronuclear NMR experiments, nearly complete assignment of the 1H, 13C, and 15N resonances of octreotide acetate has been achieved at natural abundance. researchgate.net These assignments are critical for detailed, residue-specific analysis and for comparing solution structures with solid-state conformations. researchgate.net Such detailed spectral data provides a foundation for future NMR-based research on octreotide and its analogs, particularly in complex formulations. researchgate.net

    Quantitative NMR (qNMR) has also been developed as a robust analytical method for the identification and quantification of octreotide. researchgate.net A validated 1H-qNMR method using an internal standard has been established for assaying octreotide acetate. researchgate.net This method demonstrates high precision and accuracy, offering a reliable alternative to chromatographic techniques for quantitative analysis of peptide drugs. researchgate.net

    Table 1: Key NMR Studies on Octreotide

    Study Focus Key Findings NMR Technique(s) Solvent Reference
    Conformational Analysis Equilibrium between antiparallel β-sheet and partially helical structures. 1H NMR, Molecular Modeling DMSO-d6 nih.gov
    Chemical Shift Assignment Full assignment of 1H, 13C, and 15N resonances at natural abundance. 1D & 2D Homo- and Heteronuclear NMR Aqueous Buffer researchgate.net
    Quantitative Analysis Development of a validated 1H-qNMR method for octreotide acetate assay. 1H-qNMR Deuterium Oxide researchgate.net

    Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

    Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

    For octreotide, CD spectroscopy has been instrumental in characterizing its secondary structure, particularly the β-turn. nih.gov Studies have shown that octreotide's conformation in aqueous solution is concentration-dependent. nih.gov At low concentrations, the peptide tends to be disordered, but as the concentration increases (above 50 μM), it adopts a more ordered structure. nih.gov This ordered structure is characterized by CD spectral markers indicative of a type-II' β-turn, specifically a negative band around 202 nm with a shoulder at approximately 218 nm. nih.gov

    Furthermore, CD analysis has been used to assess the impact of chemical modifications, such as PEGylation, on the secondary structure of octreotide. researchgate.net Comparative CD spectra of native octreotide and mono-PEGylated octreotide were found to be nearly identical in the 190 to 250 nm range. researchgate.net This indicates that the addition of a polyethylene (B3416737) glycol (PEG) chain, at least at the N-terminus, does not significantly alter the secondary structure of the peptide. researchgate.net

    Table 2: Circular Dichroism Findings for Octreotide

    Condition Observed Secondary Structure Characteristic CD Bands Reference
    Aqueous solution (>50 μM) Type-II' β-turn Negative band at ~202 nm, shoulder at ~218 nm nih.gov
    PEGylated vs. Unmodified No significant change in secondary structure Superimposable spectra in the 190-250 nm range researchgate.net

    X-ray Crystallography for Solid-State Structure (if applicable)

    X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. cam.ac.uknih.gov For octreotide, this technique has provided invaluable insights into its solid-state conformation, which can be compared with its solution structure determined by NMR.

    The ability of octreotide to crystallize in different conformations, such as both β-sheet and 3(10) helix-like folds, is consistent with the conformational equilibrium observed in solution by NMR. nih.gov This conformational flexibility is a key feature of octreotide's structure-activity relationship. The precise bond lengths, bond angles, and torsion angles obtained from X-ray diffraction data provide a high-resolution snapshot of the molecule's stable solid-state forms. cam.ac.uk

    Radioligand Binding Assays for Receptor Characterization in Research

    Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand, such as octreotide, and its receptors. These assays use a radiolabeled form of a ligand to quantify its binding to specific receptors in tissues or cell preparations.

    Octreotide is an analog of somatostatin (B550006) and exerts its effects by binding to somatostatin receptors (SSTRs), of which there are five subtypes (sst1-5). oup.com Radioligand binding studies have been essential in defining the receptor binding profile of octreotide. Using radiolabeled octreotide, typically [125I-Tyr3]octreotide, researchers have shown that it binds with high affinity primarily to the sst2 subtype. oup.comnih.gov It also displays a lower affinity for sst3 and sst5, and very low or no affinity for sst1 and sst4. oup.comnih.gov

    These assays are performed on membranes from tissues or from cells engineered to express specific receptor subtypes. nih.govnih.gov For example, studies on rat cerebellar membranes using [125I-Tyr3]octreotide identified a single class of high-affinity binding sites (pKd = 9.53) that were pharmacologically characterized as sst2 receptors. nih.gov The pharmacological profile in the cerebellum showed a strong correlation with that of sst2 receptors expressed in CHO cells and in the rat cerebral cortex. nih.gov

    Competition binding experiments, where a constant concentration of radioligand is incubated with varying concentrations of unlabeled compounds, are used to determine the affinity (often expressed as Ki or IC50 values) of octreotide and other somatostatin analogs for the different receptor subtypes. nih.gov These studies have been critical in establishing the sst2-preferential binding of octreotide and have guided the development of other receptor-selective analogs. oup.comnih.gov

    Table 3: Receptor Binding Affinities of Octreotide Determined by Radioligand Binding Assays

    Receptor Subtype Binding Affinity Radioligand Used System Studied Reference
    sst2 High [125I-Tyr3]octreotide Human recombinant sst2 in CCL39 cells, Rat cerebellum nih.govnih.gov
    sst3 Lower [125I-Tyr3]octreotide Human recombinant sst3 in CCL39 cells oup.com
    sst5 Lower [125I-Tyr3]octreotide Human recombinant sst5 in CCL39 cells oup.com
    sst1 Very Low / Negligible [125I-Tyr3]octreotide Human recombinant sst1 in CCL39 cells nih.gov
    sst4 Very Low / Negligible [125I-Tyr3]octreotide Human recombinant sst4 in CCL39 cells nih.gov

    Immunoassays and Biosensor Development for Research Quantification (e.g., ELISA, SPR)

    Immunoassays and biosensors are advanced analytical tools used for the sensitive and specific quantification of molecules like octreotide in biological samples.

    Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique. For octreotide quantification, competitive inhibition ELISA kits are available for research purposes. cloud-clone.comuscnk.com In this format, a microplate is pre-coated with a monoclonal antibody specific to octreotide. cloud-clone.com During the assay, a known amount of labeled octreotide (e.g., biotin-labeled) competes with the unlabeled octreotide in the sample (or standard) for binding to the coated antibody. uscnk.com After washing away unbound components, an enzyme-conjugated secondary reactant (like avidin-HRP) is added, followed by a substrate that produces a measurable signal (e.g., color). cloud-clone.com The signal intensity is inversely proportional to the concentration of octreotide in the sample. cloud-clone.com These kits can be used to measure octreotide in various biological fluids, including serum, plasma, and cell culture supernatants. cloud-clone.com

    Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that monitors molecular interactions in real-time. nih.govnih.gov SPR is used to measure the binding kinetics (association and dissociation rates) and affinity of interactions. nuvisan.com In the context of octreotide research, SPR can be used to study the interaction between octreotide and its receptors or specific antibodies. researchgate.net The technique involves immobilizing one of the binding partners (e.g., an SSTR or an anti-octreotide antibody) on a sensor chip surface. researchgate.net A solution containing the other partner (the analyte, e.g., octreotide) is then flowed over the surface. nih.gov Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU). nih.gov This allows for the quantitative analysis of binding affinity and kinetics, providing valuable data for drug development and interaction studies. nih.gov

    Other Biosensors: Fluorescent biosensors have also been developed for octreotide research. One such biosensor utilizes graphene oxide (GO) and fluorescein (B123965) isothiocyanate (FITC)-labeled octreotide (FOC). acs.org The fluorescence of FOC is quenched upon adsorption to the GO surface. acs.org The specific binding of an anti-octreotide antibody or a somatostatin receptor to FOC causes its release from the GO surface, leading to fluorescence recovery. acs.org This platform has been used for the sensitive detection of anti-octreotide antibodies and for imaging tumor cells that overexpress somatostatin receptors. acs.org

    Capillary Electrophoresis (CE) and Capillary Electrophoresis-Mass Spectrometry (CE-MS)

    Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary under the influence of a high electric field. avancebio.com When coupled with Mass Spectrometry (MS), it becomes a powerful tool for the analysis and identification of peptides like octreotide. wikipedia.org

    Capillary Electrophoresis (CE): CE offers several advantages for peptide analysis, including high resolution, short analysis times, and minimal consumption of samples and reagents. researchgate.netnih.gov Simple and validated capillary zone electrophoresis (CZE) methods have been developed for the analysis of octreotide acetate and its impurities. researchgate.net These methods typically use bare fused-silica capillaries and a low pH buffer (e.g., phosphate (B84403) or ammonium formate (B1220265) buffer) to achieve efficient separation of octreotide from its degradation products and related substances. researchgate.net The high efficiency of CE makes it complementary to HPLC, and two-dimensional HPLC-CE techniques have been employed to obtain a more comprehensive impurity profile of octreotide products. nih.gov

    Capillary Electrophoresis-Mass Spectrometry (CE-MS): The combination of CE with MS provides both high-resolution separation and specific molecular mass information, making it a powerful technique for the characterization of complex biological samples. nih.gov CE-MS methods have been developed to assess the stability of octreotide under various stress conditions. researchgate.net These methods allow for the identification of degradation products and the elucidation of degradation pathways. researchgate.net For instance, a CE-MS method successfully identified several degradation products of octreotide, including the detection of a desulfurization process of the disulfide bridge in an aqueous solution. researchgate.net The direct coupling of CE to MS, often via an electrospray ionization (ESI) interface, is advantageous as it often does not require organic solvents in the background electrolyte or extensive sample pretreatment. wikipedia.orgresearchgate.net

    Table 4: Application of CE and CE-MS in Octreotide Analysis

    Technique Application Key Separation/Analysis Parameters Findings Reference
    CE (CZE) Stability-indicating assay for octreotide acetate Bare fused silica (B1680970) capillary, phosphate buffer (pH 3.25), 27.5 kV Separation of octreotide from degradation products researchgate.net
    2D HPLC-CE Impurity profiling Combination of HPLC and CE separation mechanisms Enhanced separation efficiency and comprehensive impurity profile nih.gov
    CE-MS Stability assessment and degradation pathway analysis Capillary zone electrophoresis with electrospray ion trap mass spectrometry Identification of multiple degradation products, including desulfurization researchgate.net

    Structure Activity Relationship Sar Studies and Rational Design of Octreotide Hydrochloride Analogs

    Peptide Backbone and Side Chain Modifications for Enhanced Receptor Selectivity and Affinity

    The interaction of octreotide (B344500) with somatostatin (B550006) receptors (SSTRs), particularly SSTR2, is highly dependent on its specific amino acid sequence and three-dimensional conformation. biorxiv.orgnih.gov The core pharmacophore responsible for SSTR2 binding is the β-turn motif comprising the residues Phe-D-Trp-Lys-Thr. nih.govnih.gov Modifications within and outside this core region have been extensively studied to modulate receptor affinity and selectivity.

    Backbone Modifications: Modifications to the peptide backbone aim to constrain the molecule into a bioactive conformation, thereby enhancing receptor affinity and stability. Strategies have included the introduction of N-methylated amino acids, which can influence the peptide's conformational flexibility and resistance to enzymatic degradation. acs.org

    Side Chain Modifications: The side chains of the amino acid residues play a crucial role in the specific interactions with the receptor binding pocket.

    Phenylalanine (Phe) at position 3: The aromatic ring of Phe³ is involved in hydrophobic interactions within the binding pocket of SSTR2. nih.gov Alterations at this position can significantly impact binding affinity.

    D-Tryptophan (D-Trp) at position 8 and Lysine (Lys) at position 9: The side chains of D-Trp⁸ and Lys⁹ are considered essential for receptor binding and activation. nih.gov The indole (B1671886) group of D-Trp⁸ and the amino group of the Lys⁹ side chain form critical hydrogen bonds and hydrophobic interactions with the receptor. nih.gov

    Threonine (Thr) at position 10: The hydroxyl group of Thr¹⁰ is also involved in hydrogen bonding with the receptor. nih.gov

    N-terminus Modifications: Modifications at the N-terminus of octreotide, such as the addition of chelating agents for radiolabeling, have been shown to be well-tolerated without significantly compromising receptor binding affinity. dovepress.com This has been instrumental in the development of radiolabeled octreotide analogs for imaging and therapy. For example, the addition of a DTPA (diethylenetriaminepentaacetic acid) group at the N-terminus allows for the chelation of radionuclides like ¹¹¹In. acs.org

    The following table summarizes the impact of key modifications on receptor binding affinity:

    Modification SiteModificationEffect on Receptor Affinity/SelectivityReference
    Position 3 (Phe)Substitution with TyrGenerally maintains high affinity for SSTR2. nih.gov nih.gov
    Position 8 (D-Trp)Substitution with L-TrpSignificantly reduces metabolic stability and binding affinity. nih.gov nih.gov
    Position 9 (Lys)Substitution with other residuesLeads to a loss of binding to SSTR2. nih.gov nih.gov
    N-terminusConjugation of DOTA or DTPAReceptor binding is not significantly affected, allowing for radiolabeling. dovepress.comacs.org dovepress.comacs.org

    Rational Design of Octreotide Dicarba-Analogs and Other Metabolically Stable Variants

    A key strategy to improve the metabolic stability of octreotide has been the replacement of the disulfide bridge with a more robust linkage. The disulfide bond is susceptible to reduction in vivo, which can lead to inactivation of the peptide.

    Dicarba-analogs: In dicarba-analogs, the two cysteine residues are replaced with amino acids containing olefinic side chains, which are then cyclized via a carbon-carbon double bond using ring-closing metathesis. researchgate.net This modification creates a stable, non-reducible cyclic peptide. researchgate.net

    Research has shown that dicarba-analogs of octreotide can maintain high affinity for somatostatin receptors. researchgate.netnih.gov The geometry of the double bond (Z or E) can influence the conformational preference of the peptide and, consequently, its receptor binding profile. nih.gov For instance, some dicarba-analogs have been shown to exhibit pan-somatostatin activity (binding to multiple SSTR subtypes), while others display high selectivity for SSTR5. researchgate.netnih.gov These findings highlight the potential of dicarba-analogs to create novel therapeutic agents with tailored receptor selectivity profiles.

    Other metabolically stable variants have been developed by introducing unnatural amino acids or modifying the peptide backbone to resist enzymatic cleavage. dovepress.com For example, the presence of D-phenylalanine at the N-terminus and the D-tryptophan within the core pharmacophore contribute to octreotide's resistance to degradation. acs.orgdovepress.com

    Cyclization Strategies and Conformational Analysis for Receptor Optimization

    The cyclic nature of octreotide is essential for its bioactivity, as it constrains the peptide into a conformation that is pre-organized for receptor binding. acs.org The disulfide bridge between Cys² and Cys⁷ creates a β-turn structure in the pharmacophore region. nih.gov

    Alternative Cyclization Strategies: Besides the native disulfide bond and dicarba modifications, other cyclization strategies have been explored. These include the use of metal cyclization, where a metal ion coordinates with residues in the peptide sequence to form a cyclic structure. nih.govnih.gov For example, rhenium (Re) has been used to cyclize octreotide analogs. nih.govnih.gov While this approach can create stable cyclic structures, the coordination of the metal ion to residues within the pharmacophore can sometimes alter the conformation and reduce receptor binding affinity. nih.gov

    Conformational Analysis: Understanding the three-dimensional structure of octreotide and its analogs is crucial for optimizing receptor interaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism are used to study the conformation of these peptides in solution. acs.orgresearchgate.net Conformational analysis has revealed that octreotide can exist in a dynamic equilibrium between different conformations, including β-sheet and partially helical structures. acs.org The specific conformation adopted can be influenced by the solvent environment and modifications to the peptide sequence. acs.org This conformational flexibility may play a role in its ability to bind to different SSTR subtypes. nih.gov

    Development of Peptidomimetics and Non-Peptide Somatostatin Receptor Ligands

    While peptide-based drugs like octreotide have been successful, there is ongoing interest in developing small-molecule, non-peptide ligands for somatostatin receptors. researchgate.net These compounds, often referred to as peptidomimetics, aim to mimic the essential pharmacophoric features of the native peptide ligand but with improved pharmacokinetic properties, such as oral bioavailability. americanpharmaceuticalreview.com

    The design of peptidomimetics often starts with the identification of the key amino acid side chains responsible for receptor binding (the "functional epitopes"). universityofgalway.ie Scaffolds are then designed to hold these functional groups in the correct three-dimensional orientation to interact with the receptor. Various scaffolds, including glucose-based structures and benzodiazepinones, have been investigated. americanpharmaceuticalreview.comuniversityofgalway.ie

    The discovery of non-peptide SSTR ligands has also been advanced by high-throughput screening of chemical libraries. acs.org This has led to the identification of subtype-selective non-peptide agonists for various SSTRs. sigmaaldrich.comnih.govacs.org For example, compounds like L-779,976 have been identified as potent and selective non-peptide agonists for SSTR2. nih.gov More recently, paltusotine, an oral, non-peptide selective SSTR2 agonist, has been developed. nih.govcrinetics.com

    Computational Chemistry and Molecular Modeling in Ligand Design

    Computational methods have become indispensable tools in the rational design of octreotide analogs and other SSTR ligands. nih.gov These techniques provide insights into ligand-receptor interactions at the molecular level, guiding the synthesis of new compounds with improved properties.

    Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov By docking octreotide and its analogs into the binding site of SSTR2, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net This information is invaluable for understanding the structural basis of receptor selectivity and for designing modifications that enhance binding affinity. Docking studies have confirmed the importance of the D-Trp-Lys motif in anchoring the ligand in the binding pocket. nih.gov

    QSAR is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net By developing QSAR models for SSTR ligands, it is possible to predict the activity of new, unsynthesized compounds. acs.org

    3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to SSTR ligands. tandfonline.comresearchgate.net These studies have identified key structural features, such as electrostatic and steric properties, that are important for high-affinity binding. researchgate.net For example, QSAR studies have suggested that substituting with less bulky, hydrophobic, and electronegative atoms can increase the biological activity of SSTR1 ligands. researchgate.net These models serve as a valuable guide for the rational design of new and more potent SSTR ligands.

    Pharmacophore Modeling and Virtual Screening

    Pharmacophore modeling and virtual screening have emerged as pivotal computational strategies in the rational design and discovery of novel octreotide hydrochloride analogs. These in-silico techniques facilitate the identification of crucial molecular features responsible for biological activity and enable the high-throughput searching of compound libraries for new therapeutic candidates.

    A pharmacophore model distills the essential three-dimensional arrangement of chemical features of a ligand that are critical for its interaction with a biological target, such as the somatostatin receptors (SSTRs). For octreotide, the pharmacophore is defined by the spatial orientation of key amino acid residues that mimic the binding of the natural hormone somatostatin. The development of such a model typically involves aligning a series of known active molecules to identify common structural motifs. These motifs often include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. The precise spatial arrangement of these features creates a 3D query for screening virtual compound databases.

    Virtual screening employs this pharmacophore model to sift through extensive digital libraries of chemical compounds. The primary objective is to identify "hits" – molecules that conform to the pharmacophoric query and are thus predicted to bind to the target receptor. These selected hits can then be prioritized for chemical synthesis and subsequent biological testing, thereby streamlining the drug discovery pipeline and reducing the reliance on more time-consuming and expensive traditional screening methods.

    Research efforts in this domain have concentrated on discovering new molecular scaffolds that can replicate the essential pharmacophoric characteristics of octreotide. The aim is often to design analogs with enhanced properties, such as improved synthetic accessibility, greater metabolic stability, or refined receptor subtype selectivity. For example, investigations have explored the substitution of the traditional peptide backbone with non-peptidic or peptidomimetic structures to circumvent the inherent limitations associated with peptide-based therapeutics.

    A notable study focused on generating a ligand-based pharmacophore model derived from the bioactive conformation of octreotide. This model was then utilized to screen a virtual library of commercially available compounds. The screening process identified a non-peptidic, thiourea-based compound, ZINC01614339, which exhibited a high degree of similarity to the pharmacophore model. Subsequent molecular docking simulations predicted that this compound could form favorable interactions with key residues within the binding pocket of the SSTR2 subtype, including ASN279, SER282, and TYR302.

    Further computational analyses have been conducted to refine the understanding of the structure-activity relationships of octreotide and its analogs. By comparing the binding modes of various ligands, researchers have identified the critical roles of specific functional groups. For instance, the disulfide bridge in octreotide, which is crucial for maintaining its cyclic structure, can be replaced with other chemical linkers to modulate activity and stability. The data from these studies can be compiled to guide the design of next-generation analogs with tailored pharmacological profiles.

    Below is a table summarizing key pharmacophoric features derived from octreotide and the results of a virtual screening study.

    Feature TypeAmino Acid Origin (Octreotide)Key InteractionExample Virtual Hit CompoundPredicted Interacting Residue (SSTR2)
    Hydrogen Bond DonorD-Trp, LysInteraction with receptor backbone or side chainsZINC01614339ASN279, SER282
    Hydrogen Bond AcceptorD-Trp, ThrInteraction with receptor backbone or side chainsZINC01614339ASN279
    Aromatic RingD-Trp, PhePi-pi stacking or hydrophobic interactionsZINC01614339TYR302
    Hydrophobic GroupPhe, CysVan der Waals interactions within the binding pocketZINC01614339ILE281, PHE285

    Advanced Research Applications and Experimental Formulation Approaches Non Clinical Human

    Octreotide (B344500) Hydrochloride as a Molecular Probe in Fundamental Cell Biology and Signaling Research

    Octreotide hydrochloride's high affinity and specificity for somatostatin (B550006) receptors (SSTRs), particularly subtypes 2 and 5, make it an invaluable molecular probe for investigating fundamental cellular processes. nih.govnih.gov Its ability to modulate intracellular signaling pathways upon receptor binding allows researchers to dissect complex biological systems.

    The binding of octreotide to SSTRs triggers a cascade of intracellular events, primarily mediated through G-protein coupled receptors. plos.org This interaction inhibits the production of cyclic AMP (cAMP) and activates various downstream signaling molecules, influencing cell growth, differentiation, and hormone secretion. nih.govoup.com For instance, studies have utilized octreotide to explore the intricate signaling networks in pituitary cells, demonstrating its ability to inhibit growth hormone release by modulating cAMP levels. oup.com Research has shown that the therapeutic effects of octreotide are predominantly mediated through the SSTR2 receptor. oup.com

    Furthermore, octreotide has been instrumental in identifying novel genes and pathways involved in cell regulation. In one study, long-term treatment of neuroendocrine tumor cells with octreotide led to the upregulation of several genes, including annexin (B1180172) A1 (ANXA1) and transforming growth factor-beta type II receptor (TGFBR2), suggesting a previously unknown mechanism of action for the drug. plos.org These findings open new avenues for understanding the molecular basis of tumor suppression and have identified potential new therapeutic targets.

    The specificity of octreotide for its receptors also makes it a crucial tool for studying receptor trafficking and internalization. Upon binding, the octreotide-receptor complex is internalized by the cell, a process that can be visualized and quantified using labeled octreotide analogues. This has provided critical insights into the regulation of SSTR expression and function, which is essential for optimizing targeted therapies.

    Integration into Experimental Drug Delivery Systems (Preclinical Development)

    To enhance its therapeutic efficacy and patient compliance, researchers are actively exploring various experimental drug delivery systems for this compound. These advanced formulations aim to provide controlled and sustained release, targeted delivery, and improved bioavailability.

    Nanoparticle Encapsulation Research for Controlled Release

    Nanoparticle-based delivery systems have emerged as a promising approach for the controlled release of octreotide. researchgate.net By encapsulating the drug within biodegradable and biocompatible nanoparticles, researchers can protect it from enzymatic degradation and achieve a prolonged therapeutic effect.

    Poly(lactic-co-glycolic acid) (PLGA) is a widely studied polymer for creating octreotide-loaded nanoparticles. researchgate.netnih.gov These nanoparticles are designed to release the drug in a sustained manner following intramuscular injection. researchgate.netnih.gov Preclinical studies in animal models, such as rats, have demonstrated that PLGA microspheres can provide a bimodal release profile, with an initial burst followed by a sustained release phase lasting for several weeks. researchgate.net This approach has the potential to reduce the frequency of injections, thereby improving the quality of life for patients requiring long-term therapy. nih.gov

    Polymeric Micelle and Liposomal Formulation Research

    Polymeric micelles and liposomes represent another class of advanced drug delivery systems being investigated for octreotide. researchgate.netnih.gov These nanocarriers can encapsulate both hydrophobic and hydrophilic drugs, offering versatility in formulation design.

    Octreotide-modified polymeric micelles have been developed to target tumor cells that overexpress SSTRs. nih.govfrontiersin.org In one study, docetaxel-loaded micelles decorated with octreotide showed enhanced intracellular delivery and greater antitumor activity in a xenograft tumor model compared to non-targeted micelles. nih.gov Similarly, liposomal formulations of octreotide are being explored to improve its pharmacokinetic profile and achieve targeted delivery. mdpi.com For example, octreotide-targeted liposomes loaded with paclitaxel (B517696) have demonstrated superior efficacy in suppressing the growth of pancreatic ductal adenocarcinoma tumors in preclinical models. mdpi.com

    Table 1: Research on Octreotide-Modified Polymeric Micelles and Liposomes

    Carrier Encapsulated Drug Target Key Findings Citation
    Polymeric Micelles Docetaxel (B913) SSTR-overexpressing tumor cells Enhanced intracellular delivery and antitumor activity in vivo. nih.gov
    Liposomes Paclitaxel SSTR2-positive pancreatic tumors Superior tumor growth suppression compared to non-targeted liposomes. mdpi.com
    Polymeric Micelles DiI (fluorescent probe) SSTR-overexpressing tumor cells Enhanced intracellular delivery via receptor-mediated endocytosis. nih.gov
    Liposomes Lcn2 siRNA Metastatic breast cancer cells Effective internalization and gene knockdown in breast cancer cells. nih.gov

    Hydrogel-Based Delivery Systems for Research Applications

    Hydrogels, three-dimensional polymer networks that can absorb large amounts of water, are being investigated as a platform for the sustained delivery of octreotide. nih.govnih.gov Thermoresponsive hydrogels, which undergo a phase transition from a liquid to a gel at body temperature, are particularly attractive for injectable formulations. nih.govmdpi.comnih.gov

    Research has shown that octreotide can be incorporated into superporous hydrogels (SPHs) and SPH composites (SPHCs) for oral delivery. nih.gov In vitro studies have demonstrated that these systems can release over 80% of the encapsulated octreotide within 30-45 minutes, suggesting their potential for rapid drug delivery. nih.gov Furthermore, injectable, in-situ forming hydrogels have been developed for the controlled release of PEGylated octreotide. researchgate.net Animal studies have shown that these hydrogel systems can achieve a sustained release of the drug, with PEGylated octreotide exhibiting a longer delivery profile compared to the non-PEGylated form. researchgate.net

    Sustained-Release Depot Formulations Research (Non-Human)

    The development of long-acting release (LAR) depot formulations has been a significant advancement in octreotide therapy, reducing the need for frequent injections. nih.gov These formulations are typically based on biodegradable polymer microspheres that encapsulate the drug and release it slowly over several weeks. novartis.comfda.gov

    Preclinical research in animal models, such as rabbits and rats, has been crucial for characterizing the pharmacokinetic profiles of these depot formulations. researchgate.netnih.gov Studies have shown that intramuscular injection of octreotide-loaded microspheres results in a triphasic release pattern, with an initial burst, a lag phase, and a prolonged plateau phase. researchgate.netresearchgate.net This research has helped to optimize the formulation parameters to achieve a more constant and sustained release of the drug. google.com Novel subcutaneous depot formulations are also under investigation, which have shown greater bioavailability and a more rapid onset of action compared to existing intramuscular depots in healthy volunteers. nih.gov

    Table 2: Preclinical Pharmacokinetic Studies of Octreotide Depot Formulations

    Animal Model Formulation Key Pharmacokinetic Findings Citation
    Rabbits Polymeric microspheres (LAR) Triphasic release profile with a prolonged diffusion phase for certain formulations. nih.gov
    Rats PLGA microspheres Bimodal release profile with an initial rapid absorption followed by extended absorption. researchgate.net
    Healthy Volunteers Subcutaneous depot Greater bioavailability and more rapid onset of IGF-1 suppression compared to LAR. nih.gov
    Rabbits Various depot formulations Favorable release profiles suitable for administration once every 1 to 2 months. google.com

    Bioconjugation Strategies for Targeted Delivery and Imaging Research

    Bioconjugation, the process of linking molecules to create novel constructs, has opened up new possibilities for the targeted delivery of therapeutics and imaging agents using octreotide. nih.govresearchgate.netnih.gov By attaching cytotoxic drugs, radioisotopes, or imaging probes to octreotide, researchers can specifically target cells that overexpress SSTRs, thereby enhancing therapeutic efficacy and reducing off-target effects.

    Octreotide has been conjugated to a variety of potent cytotoxic agents, including doxorubicin (B1662922) and cryptophycin (B1240208), for targeted cancer therapy. nih.govresearchgate.netnih.gov These bioconjugates are designed to be stable in circulation and release the cytotoxic payload upon internalization into the target cells. For example, a doxorubicin-octreotide conjugate linked by a cleavable disulfide bond demonstrated effective drug release in the presence of glutathione, a reducing agent found at high concentrations inside cells. researchgate.netnih.gov Similarly, cryptophycin-octreotide conjugates have shown potent antitumor activity in preclinical models. nih.gov

    In the realm of molecular imaging, radiolabeled octreotide analogues are widely used for the diagnosis and staging of neuroendocrine tumors. aacrjournals.orgnih.govcapes.gov.br The development of new chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), has enabled the stable labeling of octreotide with various radioisotopes, including Indium-111 and Gallium-68 (B1239309), for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, respectively. aacrjournals.orgnih.govcapes.gov.brsnmjournals.org Researchers are continuously working on developing novel octreotide analogues with improved receptor binding profiles and pharmacokinetic properties to enhance imaging sensitivity and specificity. aacrjournals.orgnih.govcapes.gov.br For instance, analogues with a broader SSTR profile have shown superior tumor uptake and lower kidney retention in animal studies compared to existing radiotracers. aacrjournals.orgnih.govcapes.gov.br

    Conjugation with Cytotoxic Payloads for Targeted Therapeutics (Preclinical)

    In preclinical settings, octreotide is leveraged as a delivery vehicle to transport highly potent cytotoxic drugs directly to tumor sites, a strategy designed to increase the therapeutic index by maximizing tumor cell kill while minimizing systemic toxicity. nih.govmdpi.com This approach has been explored with a variety of cytotoxic payloads.

    Research has focused on conjugating octreotide to cryptophycin, a highly potent microtubule destabilizer. nih.gov In one study, cryptophycin-55 (B1255067) glycinate (B8599266) was attached to octreotide via a protease-cleavable Val-Cit dipeptide linker. researchgate.net The resulting conjugates retained a high binding affinity for SSTR2, comparable to that of unconjugated octreotide. nih.gov The stability and cytotoxicity of these conjugates were found to be highly dependent on the self-immolative spacer used in the linker design. nih.govresearchgate.net One conjugate demonstrated high stability and cytotoxicity comparable to the free drug, validating octreotide as a suitable delivery vehicle for this potent payload. nih.gov

    Another area of investigation involves the conjugation of octreotide with the cardiac glycoside periplocymarin (B150456). nih.govoncotarget.com A study detailed the synthesis of an octreotide-periplocymarin conjugate designed to improve the tumor targetability of the cardiac glycoside. nih.gov This conjugate demonstrated higher cytotoxicity in SSTR-overexpressing cancer cell lines (MCF-7 and HepG2) compared to normal cells (L-02). nih.govmdpi.com In vivo studies in mice with H22 tumor xenografts showed that the conjugate led to higher drug accumulation in the tumor and lower distribution in the heart and liver compared to free periplocymarin. nih.govoncotarget.com This targeted approach resulted in enhanced anti-tumor efficacy; the tumor inhibition rate for the conjugate was 67.23%, significantly higher than the 51.71% observed with the free drug. nih.gov

    Doxorubicin, a widely used chemotherapeutic agent, has also been conjugated to octreotide. sioc-journal.cnnih.gov A novel platform was developed featuring a cleavable doxorubicin-octreotide bioconjugate that utilizes a disulfide-intercalating linker. nih.govresearchgate.net This design allows for triggered release of doxorubicin in the presence of glutathione, a reducing agent found in higher concentrations inside cells. nih.gov The conjugate retained its ability to bind to SSTRs, and in vitro cytotoxicity assays confirmed its effectiveness in pituitary, pancreatic, and breast cancer cell lines. nih.gov

    Furthermore, a novel polymeric prodrug of bufalin (B1668032) has been developed using octreotide as a targeting moiety. nih.govnih.gov This esterase-sensitive prodrug, denoted as P(OEGMA-co-BUF-co-Oct), showed enhanced cytotoxicity, cellular uptake, and apoptosis in SSTR2-overexpressing breast cancer cells compared to free bufalin. nih.govnih.govumons.ac.be In vivo experiments also confirmed improved drug accumulation in tumor tissues and superior anticancer performance. nih.gov

    Table 1: Preclinical Octreotide-Cytotoxic Payload Conjugates

    Attachment to Imaging Agents for Diagnostic Probe Development

    The SSTR-targeting property of octreotide is extensively used in the development of diagnostic probes for molecular imaging. aacrjournals.org By attaching imaging agents, such as radionuclides or fluorescent dyes, to octreotide or its analogues, researchers can visualize tumors that overexpress SSTRs.

    The most common approach involves conjugating octreotide analogues to a chelator, which can then stably bind a radionuclide for use in Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). aacrjournals.orgmdpi.com The first such agent to see wide use was [111In-DTPA]-octreotide (OctreoScan), where the chelator diethylenetriaminepentaacetic acid (DTPA) is linked to octreotide to bind Indium-111 for SPECT imaging. aacrjournals.orgmdpi.com

    To enable the use of other radionuclides with potentially more suitable properties for therapy (a concept known as theranostics), derivatives using the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) were developed. aacrjournals.org DOTA can stably chelate radionuclides like Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Gallium-68 (⁶⁸Ga). aacrjournals.orgmdpi.com Preclinical studies on DOTA-conjugated octreotide analogues, such as DOTA-TOC ([DOTA⁰,Tyr³]-octreotide) and DOTA-TATE ([DOTA⁰,Tyr³,Thr⁸]-octreotide), demonstrated effective tumor targeting. aacrjournals.orgmdpi.comnih.gov

    Research has also focused on creating novel analogues with broader receptor-binding profiles. aacrjournals.org For instance, the analogues DOTA-NOC-ATE and DOTA-BOC-ATE were developed and showed high affinity for SSTR2, SSTR3, and SSTR5, whereas DOTA-TOC binds with high affinity only to SSTR2. nih.govaacrjournals.org In animal models with AR4-2J tumors, these novel radiopeptides demonstrated significantly higher tumor uptake (at least 2-fold higher) and lower kidney uptake compared to [¹¹¹In-DOTA]-TOC. nih.govaacrjournals.org

    Beyond radionuclides, fluorescent dyes have been attached to octreotide to create probes for optical imaging. nih.govomicsonline.org Octreotide has been labeled with fluorescein (B123965) isothiocyanate (FITC) to identify SSTR2 expression in various cell lines. omicsonline.org In another study, the infrared dye Cy5.5 was conjugated to an octreotide-cryptophycin construct to visualize tumor-targeting properties in vivo, showing that the conjugate accumulated in xenografts for a prolonged period. nih.govresearchgate.net A dual-labeled agent, ⁶⁴Cu-MMC(NIR)-TOC, was developed by incorporating both a radioactive reporter (⁶⁴Cu) and a near-infrared fluorescent dye (IRDye800) to enable both PET imaging and fluorescence-guided surgery. snmjournals.org

    Table 2: Octreotide-Based Diagnostic Probes in Preclinical Development

    Prodrug and Precursor Development in Research Settings

    The development of octreotide-based conjugates often falls under the category of prodrug research. A prodrug is an inactive or less active precursor that is metabolized in the body to release the active drug. This strategy is employed to overcome limitations of the parent drug, such as poor tumor selectivity. nih.gov

    The octreotide-periplocymarin conjugate is a prime example of a prodrug designed to improve the safety profile and tumor targetability of a cardiac glycoside. nih.govmdpi.com By linking periplocymarin to octreotide, the construct acts as a prodrug that preferentially targets SSTR-expressing tumor cells. nih.gov Once internalized, the active payload is released, leading to enhanced anti-tumor efficacy and decreased systemic toxicity, particularly cardiotoxicity, which is a major concern for free cardiac glycosides. nih.govoncotarget.com

    Similarly, the octreotide-conjugated polymeric prodrug of bufalin, P(OEGMA-co-BUF-co-Oct), represents a sophisticated prodrug system. nih.govnih.gov Here, bufalin is conjugated to a polymer backbone via an esterase-sensitive linker. nih.gov The octreotide moiety guides the nanoparticle-sized prodrug to the tumor. nih.govumons.ac.be The higher concentration of esterase enzymes within the tumor microenvironment or inside cancer cells cleaves the linker, releasing the active bufalin in a controlled and targeted manner. nih.gov This strategy resulted in enhanced cytotoxicity against SSTR2-overexpressing breast cancer cells and improved drug accumulation in tumors in vivo. nih.govnih.gov

    The use of cleavable linkers is a cornerstone of this prodrug approach. The doxorubicin-octreotide conjugate utilized a disulfide bond, which is designed to be cleaved by the high intracellular concentrations of glutathione, thereby releasing the doxorubicin payload inside the target cell. sioc-journal.cnnih.gov The cryptophycin conjugates used a protease-cleavable Val-Cit linker, which is designed to be recognized and cleaved by enzymes like Cathepsin B that are often overexpressed in the tumor environment. nih.govresearchgate.net These research efforts highlight that octreotide can serve as an effective precursor component in complex prodrug systems, enabling targeted delivery and controlled release of potent cytotoxic agents in preclinical cancer models.

    Future Research Directions and Translational Perspectives in Non Clinical Research

    Combination Therapies and Synergistic Effects in Preclinical Disease Models

    To enhance the antitumor efficacy of octreotide (B344500), researchers are actively investigating its use in combination with other therapeutic agents in various preclinical disease models. The rationale behind this approach is that combining drugs with different mechanisms of action can lead to synergistic or additive effects, overcoming resistance and improving treatment outcomes.

    In preclinical studies using pancreatic cancer cell lines, octreotide has demonstrated synergistic anti-proliferative effects when combined with chemotherapeutic agents such as mitomycin C, doxorubicin (B1662922), and paclitaxel (B517696). nih.govcancernetwork.com An additive effect was observed with 5-fluorouracil. nih.gov In a mouse model with AR42J pancreatic tumors, the combination of doxorubicin and octreotide significantly inhibited tumor growth to a greater extent than doxorubicin alone. nih.gov Similarly, in a castration-resistant prostate cancer cell line, the combination of docetaxel (B913) and octreotide resulted in significantly greater cytotoxicity and apoptosis compared to either drug used alone. researchgate.net

    The combination of radiolabeled octreotide with other targeted therapies is also a promising area of research. For instance, in a high-risk neuroblastoma xenograft model, the combination of ¹⁷⁷Lu-octreotide and the ALK inhibitor lorlatinib (B560019) showed synergistic antitumor effects. mdpi.com This combination led to an increase in apoptotic markers and suggests that inhibiting the ALK signaling pathway may sensitize tumors to radionuclide therapy. mdpi.com

    However, not all combination studies have shown synergistic effects. One study reported no antiproliferative synergism between the mTOR inhibitor rapamycin (B549165) and octreotide in human bronchial or pancreatic neuroendocrine tumor cells. dovepress.com This highlights the importance of understanding the specific molecular pathways involved to design effective combination therapies.

    Table 2: Preclinical Combination Therapies with Octreotide

    Combination AgentCancer ModelObserved EffectReference
    Doxorubicin Pancreatic Cancer (AR42J cells and nude mice)Synergistic nih.gov
    Mitomycin C Pancreatic Cancer (AR42J cells)Synergistic nih.gov
    Paclitaxel Pancreatic Cancer (AR42J cells)Synergistic nih.govcancernetwork.com
    5-Fluorouracil Pancreatic Cancer (AR42J cells)Additive/Synergistic nih.gov
    Docetaxel Castration-Resistant Prostate Cancer (DU145 cells)Synergistic researchgate.net
    Lorlatinib High-Risk Neuroblastoma (CLB-BAR xenograft)Synergistic mdpi.com
    Rapamycin Bronchial and Pancreatic Neuroendocrine Tumor CellsNo Synergism dovepress.com

    Development of Next-Generation Somatostatin (B550006) Receptor-Targeted Probes

    The development of next-generation somatostatin receptor (SSTR)-targeted probes is a critical area of research aimed at improving the diagnosis and treatment of neuroendocrine tumors (NETs) and other SSTR-expressing cancers. mdpi.com These efforts are focused on creating probes with enhanced imaging properties, better targeting capabilities, and therapeutic potential, a concept often referred to as "theranostics". acs.org

    A major advancement has been the move from SPECT imaging with agents like ¹¹¹In-pentetreotide to PET imaging with gallium-68 (B1239309) (⁶⁸Ga)-labeled somatostatin analogs such as ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC. nih.govmdpi.com PET offers superior spatial resolution and sensitivity. viamedica.pl However, the use of ⁶⁸Ga is sometimes limited by the availability and cost of ⁶⁸Ge/⁶⁸Ga generators. nih.gov This has spurred research into probes labeled with other radionuclides like technetium-99m (⁹⁹mTc), copper-64 (⁶⁴Cu), and fluorine-18 (B77423) (¹⁸F). mdpi.comnih.govresearchgate.net For example, ⁹⁹mTc-EDDA/HYNIC-TOC is now available in several European countries and offers improved image quality over older SPECT agents. viamedica.pl

    Another key area of development is the use of SSTR antagonists as targeting vectors. As mentioned previously, radiolabeled antagonists have shown promise for improved tumor targeting, especially in tumors with low SSTR expression. nih.govresearchgate.net Preclinical and early clinical studies with antagonists like [⁶⁸Ga]Ga-NODAGA-JR11 have demonstrated superiority over agonists in some cases. mdpi.com

    Furthermore, researchers are working on developing probes with a broader affinity profile for different SSTR subtypes. While many current probes preferentially target SSTR2, many tumors co-express other subtypes like SSTR3 and SSTR5. snmjournals.orgmdpi.com Developing probes that can bind to multiple subtypes could increase the net tumor uptake and expand the range of targetable cancers. snmjournals.org

    Table 3: Next-Generation SSTR-Targeted Probes

    RadionuclideTargeting Moiety (Agonist/Antagonist)Key FeaturesReference
    Gallium-68 (⁶⁸Ga) DOTA-TATE, DOTA-TOC, DOTA-NOC (Agonists)Standard for SSTR PET imaging, offering high sensitivity. nih.govresearchgate.net nih.govresearchgate.net
    Technetium-99m (⁹⁹mTc) HYNIC-TOC (Agonist), TECANT-1 (Antagonist)Improved image quality for SPECT; antagonist shows promise for better targeting. viamedica.plmdpi.com viamedica.plmdpi.com
    Copper-64 (⁶⁴Cu) DOTA-TATE, DOTA-TOC (Agonists)Longer half-life than ⁶⁸Ga, allowing for more flexible imaging protocols. mdpi.com mdpi.com
    Lutetium-177 (¹⁷⁷Lu) DOTA-TATE (Agonist), DOTA-JR11 (Antagonist)Therapeutic radionuclide used in PRRT; antagonist is under investigation. mdpi.commdpi.com mdpi.commdpi.com
    Fluorine-18 (¹⁸F) Various (under development)Potential to overcome limitations of ⁶⁸Ga generators. researchgate.net researchgate.net

    Advances in Scalable Synthetic Methodologies and Bioprocessing Research

    The increasing demand for peptide-based therapeutics like octreotide has driven significant research into more efficient and scalable manufacturing processes. bachem.comnih.gov Traditional peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), face challenges when scaling up to industrial production, including high costs, use of hazardous solvents, and complex purification steps. google.comthermofisher.com

    Recent advancements aim to address these limitations. Innovations in SPPS include the development of automated and digitalized systems that increase capacity, flexibility, and reliability. bachem.com Flow chemistry, where reactants are continuously passed through a reactor, is another promising approach that offers improved efficiency and scalability compared to traditional batch processes. numberanalytics.com Vapourtec's PS-30™ pilot scale peptide synthesizer, for example, allows for a significant reduction in the time needed to scale up peptide synthesis from laboratory to pilot scale. vapourtec.com

    Hybrid solid-phase/liquid-phase synthesis methods are also being explored to combine the advantages of both techniques. newdrugapprovals.org This can involve synthesizing peptide fragments on a solid support and then condensing them in solution. newdrugapprovals.org

    In the realm of bioprocessing, chemo-enzymatic peptide synthesis (CEPS) is emerging as a scalable and more economical alternative for producing larger and more complex peptides. bachem.com This method uses enzymes to ligate peptide fragments, which can be done with high regio- and stereoselectivity, often without the need for side-chain protecting groups. bachem.com

    For purification, which is a major bottleneck in large-scale peptide production, technologies like multicolumn countercurrent solvent gradient purification (MCSGP) are being implemented. bachem.com MCSGP is a continuous chromatography method that can significantly increase capacity and reduce solvent consumption compared to traditional batch chromatography. bachem.com

    Table 4: Innovative Peptide Synthesis and Purification Technologies

    TechnologyDescriptionKey AdvantagesReference
    Automated Solid-Phase Peptide Synthesis (SPPS) Digitalized and automated systems for SPPS.Increased capacity, flexibility, and reliability; improved data integrity. bachem.com bachem.com
    Flow Chemistry Continuous flow of reactants through a reactor.Improved efficiency and scalability; faster reaction times. numberanalytics.comvapourtec.com numberanalytics.comvapourtec.com
    Molecular Hiving™ Technology A method for producing shorter peptides with reduced solvent use.Reduces organic solvent use by up to 60%; more efficient scale-up. bachem.com bachem.com
    Chemo-Enzymatic Peptide Synthesis (CEPS) Uses enzymes to ligate peptide fragments.Highly selective; can produce long and cyclic peptides; more sustainable. bachem.com bachem.com
    Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) A continuous chromatography method for purification.Increased capacity; reduced solvent consumption and cycle times; more sustainable. bachem.com bachem.com

    Exploration of Unconventional Mechanisms of Action and Off-Target Effects in Research Models

    While the primary mechanism of action of octreotide is through its binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, research is ongoing to explore unconventional mechanisms and potential off-target effects. patsnap.comresearchgate.net Understanding these alternative pathways could reveal new therapeutic applications and provide insights into the variability of patient responses.

    In some cancer cell models, octreotide has been shown to exert anti-proliferative effects through mechanisms that may be independent of or downstream from direct SSTR activation. For example, in SW480 colon cancer cells, octreotide was found to modulate the Wnt–β-catenin signaling pathway, affecting the expression of numerous genes involved in this critical cancer-associated pathway. dovepress.com Octreotide has also been shown to induce apoptosis, or programmed cell death, in pituitary tumor cells. nih.gov

    The effects of octreotide on angiogenesis (the formation of new blood vessels) are another area of investigation. By inhibiting the release of growth factors like VEGF, octreotide may indirectly inhibit tumor growth by cutting off its blood supply. researchgate.netdovepress.com

    Off-target effects, while often considered in the context of adverse events, can also provide clues to novel mechanisms. For instance, octreotide's ability to cause splanchnic vasoconstriction is utilized in the management of variceal bleeding. researchgate.net This effect is mediated by the inhibition of vasodilatory hormones like glucagon. researchgate.net Researchers are also investigating the effects of octreotide on the immune system and its potential role in modulating the tumor microenvironment. clinicaltrials.eu

    Pharmacokinetic and pharmacodynamic studies in animal models continue to be crucial for understanding the full spectrum of octreotide's actions. d-nb.info These non-clinical models are essential for exploring how octreotide interacts with various physiological systems and for identifying potential new therapeutic indications or combination strategies. wjgnet.com

    Q & A

    Basic Research Questions

    Q. What are the critical chemical characterization parameters for Octreotide hydrochloride, and which analytical techniques are recommended for its structural validation?

    • Methodological Answer : this compound (CAS 1607842-55-6) requires validation of its molecular formula (C₄₉H₆₆N₁₀O₁₀S₂·2ClH) and stereochemistry. Techniques such as high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) are essential for confirming purity (>97%) and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy should be used to resolve its cyclic peptide structure, including disulfide bonds and D-amino acid configurations. Researchers must cross-reference spectral data with established databases to ensure batch consistency .

    Q. How should stability studies for this compound formulations be designed to ensure compatibility with co-administered agents?

    • Methodological Answer : Stability protocols must account for temperature (e.g., 2–8°C for lyophilized formulations), pH (3.5–4.5 for aqueous solutions), and light exposure. For combination therapies (e.g., with lidocaine), accelerated stability testing under stress conditions (40°C/75% RH) should assess degradation products via HPLC. Compatibility studies in polypropylene syringes or infusion systems should monitor particulate formation and pH shifts over 24 hours, as demonstrated in octreotide-lidocaine co-formulation research .

    Q. What standardized assays are recommended for quantifying this compound in plasma during pharmacokinetic studies?

    • Methodological Answer : Competitive enzyme-linked immunosorbent assays (ELISAs) using anti-somatostatin antibodies are widely used for plasma quantification. For higher specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) is preferred, targeting the unique m/z ratio of Octreotide (1,019.5 g/mol). Calibration curves must span 0.1–100 ng/mL, with validation for intra- and inter-day precision (<15% CV) .

    Advanced Research Questions

    Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens for sustained-release Octreotide acetate microspheres?

    • Methodological Answer : Non-linear mixed-effects modeling (NONMEM) using compartmental approaches can simulate the biphasic release profile of microspheres. Parameters like burst release (24–48 hours) and sustained phase (4–6 weeks) should be derived from in vitro dissolution data (e.g., USP Apparatus 4). Population PK models integrating covariates (e.g., body weight, renal function) are critical for personalized dosing in neuroendocrine tumor (NET) trials .

    Q. What experimental strategies resolve contradictions in efficacy data when combining Octreotide with β-blockers (e.g., propranolol) for gastrointestinal hemorrhage?

    • Methodological Answer : Randomized controlled trials (RCTs) should employ factorial designs to isolate synergistic effects. Endpoints like rebleeding rates and hemodynamic stability must be stratified by dose ratios (e.g., Octreotide 50 µg/h + propranolol 40 mg/day). Mechanistic studies using portal pressure measurements in cirrhotic models can clarify vasoactive interactions. Meta-analyses of heterogeneous data should adjust for confounding variables (e.g., tumor grade, prior therapies) .

    Q. How can researchers evaluate the antiangiogenic mechanisms of this compound in preclinical cancer models?

    • Methodological Answer : Orthotopic xenograft models (e.g., pancreatic NETs) should assess tumor microvessel density via CD31 immunohistochemistry. In vitro assays, such as endothelial tube formation inhibition, must correlate with somatostatin receptor subtype-2 (SSTR2) expression (validated by qPCR). Dual-luciferase reporters can quantify VEGF suppression under Octreotide exposure. Contradictory results require validation in SSTR2-knockout models .

    Q. What advanced statistical methods address variability in tumor response assessments for Octreotide-based NET trials?

    • Methodological Answer : Response Evaluation Criteria in Solid Tumors (RECIST 1.1) should be augmented with volumetric MRI analysis for cystic lesions. Mixed-effects models can account for intra-patient heterogeneity in progression-free survival (PFS). Biomarker-driven subanalyses (e.g., chromogranin A levels) should use time-dependent Cox regression to identify predictive factors .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Octreotide hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Octreotide hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.